STF-118804
Description
Properties
IUPAC Name |
4-[5-methyl-4-[(4-methylphenyl)sulfonylmethyl]-1,3-oxazol-2-yl]-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4S/c1-17-5-11-22(12-6-17)33(30,31)16-23-18(2)32-25(28-23)21-9-7-20(8-10-21)24(29)27-15-19-4-3-13-26-14-19/h3-14H,15-16H2,1-2H3,(H,27,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFCEZOMHBPDGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2=C(OC(=N2)C3=CC=C(C=C3)C(=O)NCC4=CN=CC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Function of STF-118804
Abstract: STF-118804 is a potent, next-generation small molecule inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1][2] By competitively inhibiting NAMPT, this compound effectively blocks the conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN), a primary precursor for NAD+ synthesis.[3][4][5] This action leads to a rapid depletion of intracellular NAD+ pools, triggering a significant metabolic collapse characterized by reduced ATP production, decreased glucose uptake, and lower lactate excretion.[3][6][7] The resulting energy stress activates AMP-activated protein kinase (AMPK) and inhibits the mammalian target of rapamycin (mTOR) pathway, culminating in decreased cell viability and the induction of apoptosis in cancer cells.[3][6] Preclinical studies have demonstrated its efficacy in various cancer models, including pancreatic ductal adenocarcinoma (PDAC), high-risk B-cell acute lymphoblastic leukemia (B-ALL), and neuroblastoma, highlighting its potential as a targeted therapeutic agent.[1][2][6]
Core Mechanism of Action
This compound functions as a highly specific and potent competitive inhibitor of the NAMPT enzyme.[2][6] NAMPT is a crucial enzyme in the NAD+ salvage pathway, which is the primary route for NAD+ generation in mammalian cells.[5] This pathway recycles nicotinamide to produce NMN, which is then converted to NAD+.[3][5] Many cancer cells exhibit elevated NAMPT expression and a heightened reliance on this pathway to meet the high energetic and metabolic demands of rapid proliferation.
The inhibition of NAMPT by this compound leads to a cascade of metabolic disruptions:
-
NAD+ Depletion : As the primary mode of action, this compound treatment causes a time- and concentration-dependent decrease in intracellular NAD+ levels.[6] In pancreatic cancer cell lines, a 75% reduction in NAD+ was observed after just 12 hours of treatment.[6]
-
Metabolic Collapse : NAD+ is an essential coenzyme for numerous metabolic reactions, particularly glycolysis and oxidative phosphorylation. Its depletion impairs these pathways, leading to a sharp decline in ATP levels, reduced glucose uptake, and decreased lactate excretion.[3][6][7]
-
Signaling Pathway Modulation : The resulting cellular energy deficit, marked by a falling ATP-to-AMP ratio, triggers the activation of AMPK, a master sensor of cellular energy status.[6] Activated AMPK, in turn, inhibits the mTOR signaling pathway, a key regulator of cell growth and proliferation.[3][6][7]
-
Induction of Apoptosis : The culmination of this metabolic crisis and signaling disruption is the inhibition of cancer cell growth and the induction of programmed cell death, or apoptosis.[4][8] this compound has also been shown to effectively eliminate leukemia stem cells, which are often resistant to conventional therapies.[1][2][8]
Signaling Pathway of this compound Action
Caption: Mechanism of this compound as a NAMPT inhibitor leading to NAD+ depletion and downstream effects.
Quantitative Efficacy Data
This compound demonstrates potent anti-cancer activity across various cell lines, with IC₅₀ values typically in the low nanomolar range.
Table 1: In Vitro IC₅₀ Values of this compound
| Cell Line Type | Cell Line Name | IC₅₀ Value | Citation |
| B-cell Acute Lymphoblastic Leukemia | Multiple B-ALL lines | < 10 nM | [8] |
| B-cell Acute Lymphoblastic Leukemia | MV4-11 | Induces Apoptosis | [4] |
| Pancreatic Ductal Adenocarcinoma | PaTu8988t | ~6.1 nM | [6] |
| Pancreatic Ductal Adenocarcinoma | Panc-1 | ~22.5 nM | [6] |
| Pancreatic Ductal Adenocarcinoma | Panc04.03 | ~25.2 nM | [6] |
| Pancreatic Ductal Adenocarcinoma | SU86.86 | ~99.8 nM | [6] |
| NAMPT Enzyme Inhibition | (Enzymatic Assay) | 3-6 nM | [4] |
Table 2: Metabolic Effects of this compound in Pancreatic Cancer Cells
| Parameter | Effect | Time Point | Citation |
| NAD+ Levels | Concentration-dependent decrease (~75% reduction at 25-100 nM) | 12-24 hours | [6] |
| ATP Levels | Concentration- and time-dependent decrease | 48 hours | [6][7] |
| Glucose Uptake | Decreased | 48 hours | [3][6][7] |
| Lactate Excretion | Decreased | 48 hours | [3][6][7] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon the existing research on this compound.
Cell Viability and Growth Assays
This protocol outlines the general steps for assessing the impact of this compound on cancer cell viability.
Methodologies:
-
MTT Assay: Measures metabolic activity.
-
Trypan Blue Dye Exclusion Assay: Counts viable vs. non-viable cells.[6][9]
-
CellTiter-Blue/Fluor Assays: Measures cell viability via fluorescence.[10]
Protocol Steps:
-
Cell Seeding: Plate pancreatic or leukemia cell lines (e.g., Panc-1, PaTu8988t, MV411) in 96-well plates at a density of approximately 6x10⁵ cells/mL.[6][9][10]
-
Compound Treatment: Add this compound at a range of concentrations (e.g., 0 to 10 µM) to the wells. Include a vehicle control (e.g., DMSO).[6][10]
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ atmosphere.[6][9][10]
-
Viability Detection:
-
For MTT: Add MTT reagent and incubate, then solubilize formazan crystals and read absorbance.
-
For CellTiter-Blue: Add reagent (1:10 dilution), incubate for 4 hours, and read fluorescence (Ex: 555 nm, Em: 590 nm).[10]
-
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC₅₀ value using appropriate software (e.g., Prism).[10]
In Vitro Experimental Workflow
Caption: General workflow for in vitro testing of this compound on cancer cell lines.
In Vitro NAMPT Enzymatic Assay
This assay directly measures the inhibitory effect of this compound on NAMPT enzyme activity.
Protocol Steps:
-
Reaction Mixture: Prepare a reaction mixture containing the NAMPT enzyme, its substrates, and varying concentrations of this compound.[10]
-
Incubation: Incubate the mixture at 30°C for 1 hour to allow the enzymatic reaction to proceed.[10]
-
Indicator Reaction: Add reagents for an indicator reaction (e.g., WST-1) that produces a colored product in proportion to the amount of NMN generated.[10]
-
Measurement: Read the absorbance at 450 nm at regular intervals (e.g., every 5 minutes) using a microplate reader.[10]
-
Analysis: Determine the rate of reaction and calculate the inhibitory potency (IC₅₀) of this compound.
In Vivo Xenograft Studies
These studies assess the efficacy of this compound in a living organism.
Protocol Steps:
-
Cell Implantation: Orthotopically implant human cancer cells (e.g., Panc-1 or ALL cells engineered to express luciferase) into immunodeficient mice.[2][6]
-
Tumor Engraftment: Allow tumors to establish for a period (e.g., two weeks) and confirm engraftment via bioluminescent imaging.[2]
-
Treatment Administration: Administer this compound (e.g., 25-50 mg/kg, subcutaneously, twice daily) or a vehicle control to the mice.[4][10]
-
Monitoring: Monitor tumor size and burden over time using bioluminescence or physical caliper measurements. Also, monitor animal survival and weight.[2][6]
-
Endpoint Analysis: At the end of the study (e.g., 21 days), sacrifice the animals and excise tumors for further analysis.[6][7] Compare tumor growth and survival rates between the treated and control groups.
In Vivo Experimental Workflow
Caption: Standard workflow for evaluating the in vivo efficacy of this compound.
Clinical Status
While this compound has demonstrated considerable preclinical efficacy, there is no public information indicating that it has entered human clinical trials.[6] Other NAMPT inhibitors, such as ATG-019, KPT-9274, and OT-82, are currently being investigated in Phase I clinical trials for various advanced solid tumors and hematological malignancies.[11] The main dose-limiting toxicities observed for this class of drugs in clinical trials include thrombocytopenia and gastrointestinal issues.[6] The development of this compound remains at the preclinical stage, where it serves as a promising agent for treating cancers with a high dependency on NAD+ metabolism.[3][6]
References
- 1. tribioscience.com [tribioscience.com]
- 2. ashpublications.org [ashpublications.org]
- 3. Preclinical efficacy of the novel competitive NAMPT inhibitor this compound in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. oncotarget.com [oncotarget.com]
- 6. Preclinical efficacy of the novel competitive NAMPT inhibitor this compound in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. STF 118804 | NAMPT | Tocris Bioscience [tocris.com]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. What NAMPT inhibitors are in clinical trials currently? [synapse.patsnap.com]
A Technical Whitepaper on the Discovery and Preclinical Characterization of STF-118804, a Novel NAMPT Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nicotinamide phosphoribosyltransferase (NAMPT) is a critical enzyme in the NAD+ salvage pathway, essential for maintaining cellular energy homeostasis and redox balance. Its overexpression in various malignancies has identified it as a promising therapeutic target. This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical evaluation of STF-118804, a potent and highly specific next-generation NAMPT inhibitor. This compound was identified through a sophisticated chemical genetics approach and has demonstrated significant preclinical efficacy in models of high-risk acute lymphoblastic leukemia (ALL) and pancreatic ductal adenocarcinoma (PDAC). It functions by competitively inhibiting NAMPT, leading to NAD+ and ATP depletion, metabolic collapse, and cancer cell apoptosis.[1][2][3]
Introduction: The Role of NAMPT in Cancer Metabolism
The metabolic reprogramming of cancer cells to support rapid proliferation and survival is a well-established hallmark of cancer. A key aspect of this reprogramming is the increased demand for nicotinamide adenine dinucleotide (NAD+), a crucial cofactor for a multitude of cellular processes, including ATP production, DNA repair, and redox reactions.[4][5] In mammalian cells, NAD+ is primarily synthesized through the salvage pathway, where NAMPT serves as the rate-limiting enzyme, converting nicotinamide (NAM) into nicotinamide mononucleotide (NMN).[2][6]
Many cancers, including hematological malignancies and solid tumors, exhibit elevated NAMPT expression and a heightened dependency on the salvage pathway, a phenomenon sometimes referred to as "NAD+ addiction".[5][7] This dependency makes NAMPT an attractive therapeutic target. By inhibiting NAMPT, it is possible to selectively deplete NAD+ in cancer cells, triggering a metabolic crisis and inducing cell death.[1][7] this compound emerged from efforts to identify next-generation inhibitors with improved potency and specificity against this critical metabolic enzyme.[1]
The Discovery of this compound: A Chemical Genetics Approach
The discovery of this compound utilized a powerful, sequential high-throughput screening methodology to first identify a potent bioactive compound and then to elucidate its molecular target.[4][8]
Initial Phenotypic Screening: A high-throughput chemical screen of approximately 115,000 small molecules was conducted.[4] The primary assay evaluated the compounds' ability to selectively inhibit the growth of high-risk acute lymphoblastic leukemia (ALL) cell lines, particularly those with Mixed Lineage Leukemia (MLL) genetic rearrangements, while sparing cell lines without this abnormality.[4][8] This screen identified this compound as a lead compound with high potency and selectivity.[4]
Target Deconvolution via Functional Genomics: To identify the molecular target of this compound, a functional genomic screen was performed. An MLL-rearranged ALL cell line was infected with an ultra-complex shRNA library targeting ~9,300 human genes.[4][8] The cell population was then treated with this compound. Genomic analysis of the surviving cells revealed that the most statistically significant gene whose silencing conferred hypersensitivity to the compound was NAMPT.[4][8] This strongly indicated that this compound exerts its cytotoxic effects by inhibiting the NAMPT protein.[4] This tandem screening approach provided a seamless progression from lead compound identification to target discovery and validation.[4]
Mechanism of Action
This compound is a competitive inhibitor of NAMPT, disrupting the primary pathway for NAD+ regeneration in sensitive cancer cells.[1] This direct inhibition triggers a cascade of downstream metabolic and signaling events.
The NAD+ Salvage Pathway and this compound Inhibition
The NAD+ salvage pathway begins with the conversion of nicotinamide, a form of vitamin B3, to NMN by the NAMPT enzyme. NMN is subsequently converted to NAD+. This compound directly binds to NAMPT, blocking its enzymatic activity and halting the production of NMN, which leads to a rapid decline in the cellular NAD+ pool.[1][6]
Downstream Metabolic Consequences
Inhibition of NAMPT by this compound induces a profound metabolic crisis in cancer cells.
-
NAD+ Depletion: Treatment of pancreatic cancer cells with this compound resulted in a concentration-dependent decrease in NAD+ levels. In PaTu8988t and SU86.86 cells, a 12-hour incubation led to a ~75% reduction in NAD+ levels compared to controls.[1]
-
ATP Depletion: As NAD+ is essential for glycolysis and oxidative phosphorylation, its depletion leads to a severe drop in cellular ATP levels.[1][2][3]
-
Metabolic Collapse: The combined loss of NAD+ and ATP disrupts cellular energy balance, leading to decreased glucose uptake and lactate excretion, culminating in a state of metabolic collapse.[1][6][9]
Impact on Cellular Signaling Pathways
The metabolic stress induced by this compound activates key energy-sensing signaling pathways.
-
AMPK Activation: The decrease in cellular ATP levels leads to an increase in the AMP/ATP ratio, which is a potent activator of AMP-activated protein kinase (AMPK), the master regulator of cellular energy homeostasis.[1][9]
-
mTOR Inhibition: Activated AMPK subsequently phosphorylates and inhibits key components of the mammalian target of rapamycin (mTOR) pathway, a central controller of cell growth and proliferation.[1][9]
This signaling cascade contributes to the anti-proliferative and apoptotic effects of this compound. Notably, the cytotoxic effects and the activation of the AMPK pathway can be completely rescued by the addition of exogenous NMN, the product of the NAMPT reaction, confirming the on-target activity of the inhibitor.[1][6][9]
Preclinical Efficacy
This compound has demonstrated potent anti-cancer activity in both in vitro and in vivo preclinical models.
In Vitro Activity
The compound potently inhibits the viability of multiple cancer cell lines, with IC50 values in the low nanomolar range.[10]
| Cancer Type | Cell Lines | IC50 (72h treatment) | Reference |
| B-cell Acute Lymphoblastic Leukemia (B-ALL) | SEM, MV411, Nalm6, 697, Hal01, etc. | < 10 nM | |
| B-cell Acute Lymphoblastic Leukemia (B-ALL) | Multiple | 3 - 6 nM | [11] |
| Pancreatic Ductal Adenocarcinoma (PDAC) | Panc-1, PaTu8988t | Lower IC50 (more sensitive) | [1] |
| Pancreatic Ductal Adenocarcinoma (PDAC) | SU86.86, Panc04.03 | Higher IC50 (less sensitive) | [1] |
Table 1: In Vitro Cytotoxicity of this compound. Note: Specific IC50 values for PDAC lines were not explicitly stated in the text of the cited articles but were shown graphically. The difference in sensitivity was correlated with NAMPT expression levels, with lower expression associated with higher sensitivity.[1]
Furthermore, this compound shows an additive cytotoxic effect when combined with standard chemotherapeutic agents like gemcitabine, paclitaxel, and etoposide in pancreatic cancer models.[1][9]
In Vivo Studies
The anti-tumor activity of this compound has been confirmed in animal models.
-
ALL Xenograft Model: In an orthotopic xenotransplant model of high-risk ALL, treatment with this compound (25 mg/kg, twice daily, s.c.) significantly improved survival and was effective at depleting leukemia-initiating cells from the bone marrow.[4][10]
-
Pancreatic Cancer Xenograft Model: In an orthotopic model using Panc-1 cells, this compound treatment for 21 days reduced tumor size to a degree comparable with the first-generation NAMPT inhibitor FK866.[1][2][6]
Key Experimental Methodologies
The characterization of this compound involved several key experimental protocols.
NAMPT Enzymatic Assay
-
Principle: To measure the direct inhibitory effect of this compound on NAMPT enzyme activity in vitro.
-
Protocol:
-
The NAMPT enzyme, its substrates (nicotinamide and PRPP), and varying concentrations of this compound are combined in a reaction buffer.[10]
-
The mixture is incubated at 30°C for 1 hour to allow for the enzymatic reaction (NMN production) to proceed.[10]
-
Following incubation, reagents for an indicator reaction (e.g., WST-1) are added. This secondary reaction produces a colorimetric signal proportional to the amount of NMN generated.[10]
-
Absorbance is read at 450 nm using a microplate reader to quantify the enzymatic activity.[10]
-
IC50 values are calculated by plotting the percent inhibition against the log concentration of this compound.[10]
-
Cell Viability Assays
-
Principle: To quantify the cytotoxic effect of this compound on cancer cell lines.
-
Protocol (Example using CellTiter-Blue):
-
Human cancer cell lines are seeded into 96-well plates (e.g., at 6 x 10^5 cells/mL).[10]
-
Increasing concentrations of this compound are added to the wells.[10]
-
Cells are incubated for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 environment.[1][10]
-
CellTiter-Blue reagent (resazurin) is added at a 1:10 dilution. Viable, metabolically active cells reduce resazurin to the fluorescent resorufin.[10]
-
Plates are incubated for an additional 1-4 hours.[10]
-
Fluorescence is measured on a plate reader (e.g., excitation 555 nm, emission 590 nm).[10]
-
Data is normalized to vehicle-treated controls to determine the percentage of viable cells, and IC50 values are calculated.[10]
-
Metabolic Assays
-
Principle: To measure the impact of this compound on key cellular metabolites.
-
NAD Level Measurement:
-
Cells are treated with this compound for various time points (e.g., 0-24 hours).[1]
-
Cells are lysed, and NAD levels are measured using a commercially available colorimetric or fluorometric NAD/NADH assay kit, following the manufacturer's instructions.
-
-
ATP Level Measurement:
-
Glucose Uptake and Lactate Excretion:
Conclusion and Future Directions
This compound is a potent and specific NAMPT inhibitor discovered through an innovative chemical genetics workflow.[4] Its mechanism of action is well-defined, involving the depletion of cellular NAD+ and ATP, which triggers metabolic collapse and apoptosis in cancer cells dependent on the NAD+ salvage pathway.[1] Strong preclinical data from both in vitro and in vivo models of ALL and pancreatic cancer highlight its potential as a therapeutic agent.[1][10] A key advantage of this compound is its nature as a competitive, reversible inhibitor, which may offer better clinical manageability of potential toxicities compared to non-competitive inhibitors.[1] Further investigation into its pharmacokinetic profile, safety, and efficacy in clinical trials is warranted to establish its role in cancer therapy.[5][7]
Appendix: Chemical and Physical Properties of this compound
| Property | Value |
| Formal Name | 4-[5-Methyl-4-[[(4-methylphenyl)sulfonyl]methyl]-2-oxazolyl]-N-(3-pyridinylmethyl)benzamide |
| CAS Number | 894187-61-2 |
| Molecular Formula | C25H23N3O4S |
| Molecular Weight | 461.5 g/mol |
| Purity | ≥98% |
| Solubility | Soluble in DMSO (e.g., to 20-100 mM) |
| Appearance | Powder |
| Storage | Store at -20°C |
References
- 1. Preclinical efficacy of the novel competitive NAMPT inhibitor this compound in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ashpublications.org [ashpublications.org]
- 5. What NAMPT inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 6. oncotarget.com [oncotarget.com]
- 7. Review of various NAMPT inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NAD as a Genotype-Specific Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical efficacy of the novel competitive NAMPT inhibitor this compound in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. caymanchem.com [caymanchem.com]
- 12. tribioscience.com [tribioscience.com]
The Impact of STF-118804 on Neuroblastoma Stem Cells: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the preclinical findings on STF-118804, a potent and specific inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), and its impact on neuroblastoma stem cells. The data presented herein is primarily derived from studies on the N-MYC amplified, high-risk neuroblastoma cell line NB1691.
Executive Summary
High-risk neuroblastoma, a common pediatric solid tumor, presents a significant therapeutic challenge. A growing body of evidence points to tumor metabolism as a key vulnerability. Neuroblastoma cells, particularly the aggressive N-MYC amplified subtype, exhibit a high demand for NAD+ for their rapid proliferation and survival. This compound, by targeting the rate-limiting enzyme in the NAD+ salvage pathway, NAMPT, effectively induces a metabolic crisis in these cells. This leads to a cascade of events including ATP depletion, induction of apoptosis, and a significant reduction in the self-renewal capacity of neuroblastoma stem cells. Furthermore, this compound has been shown to down-regulate the oncogenic driver N-MYC and inhibit the pro-survival AKT signaling pathway, highlighting its multi-faceted anti-tumor activity.
Quantitative Analysis of this compound's Effects
The following tables summarize the key quantitative data from in vitro studies on the NB1691 neuroblastoma cell line.
Table 1: Effect of this compound on NB1691 Cell Viability [1][2]
| This compound Concentration (nM) | 24 Hours (% Viability) | 48 Hours (% Viability) |
| 0 (Control) | 100% | 100% |
| 0.1 | ~98% | ~95% |
| 1 | ~95% | ~90% |
| 10 | ~70% | ~50% |
| 100 | ~50% | ~30% |
| 1000 | ~40% | ~20% |
| Statistically significant reduction compared to control (p < 0.05). |
Table 2: Effect of this compound on Neuroblastoma Stem Cell Self-Renewal (Neurosphere Formation) [1][2]
| This compound Concentration (nM) | Average Number of Neurospheres |
| 0 (Control) | ~22 |
| 0.01 | ~15 |
| 0.1 | ~8 |
| 1 | ~5 |
| 10 | ~2 |
| Statistically significant reduction compared to control (p < 0.05). |
Table 3: Effect of this compound on Intracellular ATP Levels in NB1691 Cells
| This compound Concentration (nM) | Relative ATP Levels (%) |
| 0 (Control) | 100% |
| 0.1 | ~80% |
| 1 | ~60% |
| 10 | ~40% |
| 100 | ~30% |
| 1000 | ~20%* |
| Statistically significant reduction compared to non-treated controls. |
Core Signaling Pathways and Mechanisms of Action
This compound's primary mechanism of action is the competitive inhibition of NAMPT, leading to NAD+ depletion. This has several downstream consequences for neuroblastoma stem cells.
dot
Caption: this compound's mechanism of action in neuroblastoma cells.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to assess the impact of this compound on neuroblastoma stem cells.
Cell Viability Assay (Trypan Blue Exclusion)
dot
Caption: Workflow for the Trypan Blue exclusion cell viability assay.
Methodology:
-
Cell Culture: NB1691 cells are cultured in appropriate media and seeded in multi-well plates.
-
Treatment: Cells are treated with a range of concentrations of this compound (e.g., 0.1 nM to 1000 nM) or a vehicle control (DMSO).
-
Incubation: The treated cells are incubated for specified time points (e.g., 24 and 48 hours).
-
Cell Harvesting: Cells are detached from the plate and collected.
-
Staining: A small aliquot of the cell suspension is mixed with a 0.4% solution of Trypan Blue.
-
Counting: The mixture is loaded onto a hemacytometer, and both viable (unstained) and non-viable (blue-stained) cells are counted under a microscope.
-
Calculation: The percentage of viable cells is calculated as: (Number of viable cells / Total number of cells) x 100.
Neurosphere Formation Assay (Stem Cell Self-Renewal)
dot
Caption: Workflow for the neurosphere formation assay.
Methodology:
-
Stem Cell Culture: NB1691 cells are cultured in serum-free media supplemented with growth factors (e.g., EGF and bFGF) to enrich for the neuroblastoma stem cell population.
-
Plating: Single-cell suspensions are plated at a very low density in ultra-low attachment plates to prevent cell aggregation and promote the formation of clonal neurospheres.
-
Treatment: The cells are treated with various concentrations of this compound.
-
Incubation: Plates are incubated for an extended period (e.g., 10 days) to allow for neurosphere development.
-
Quantification: The number of neurospheres in each well is counted, typically using a light microscope. A neurosphere is generally defined as a floating cluster of cells exceeding a certain diameter.
-
Analysis: The average number of neurospheres in treated wells is compared to the control wells to determine the effect of this compound on self-renewal.
Western Blot Analysis
Methodology:
-
Cell Lysis: NB1691 cells, treated with this compound for a specified duration, are lysed to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., anti-N-MYC, anti-phospho-AKT, anti-total-AKT, anti-cleaved PARP, anti-cleaved Caspase-3). A loading control antibody (e.g., anti-alpha-tubulin or anti-GAPDH) is also used to ensure equal protein loading.
-
Secondary Antibody Incubation: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
Detection: A chemiluminescent substrate is added to the membrane, and the resulting light signal is captured to visualize the protein bands. The intensity of the bands is quantified to determine relative protein expression levels.
In Vivo Efficacy
In xenograft mouse models using NB1691 cells, treatment with this compound has been shown to significantly block neuroblastoma tumor growth.[1][3] This demonstrates that the potent in vitro effects of this compound on neuroblastoma cell viability and stem cell properties translate to anti-tumor activity in a living organism.
Clinical Perspective and Future Directions
While this compound has demonstrated promising preclinical activity, there are currently no active clinical trials specifically investigating this compound for the treatment of neuroblastoma. However, other NAMPT inhibitors are undergoing clinical evaluation for various cancers.[4] The potent activity of this compound against N-MYC amplified neuroblastoma, a particularly aggressive subtype with poor prognosis, warrants further investigation. Future studies should aim to:
-
Evaluate the efficacy of this compound in a broader panel of neuroblastoma cell lines with varying genetic backgrounds.
-
Investigate potential mechanisms of resistance to NAMPT inhibition in neuroblastoma.
-
Explore combination therapies to enhance the anti-tumor effects of this compound.
The targeting of metabolic vulnerabilities represents a promising therapeutic avenue for high-risk neuroblastoma, and this compound stands out as a compelling candidate for further development.
References
Methodological & Application
Application Notes and Protocols for STF-118804 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
STF-118804 is a potent and specific inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway.[1][2][3] By depleting intracellular NAD+ levels, this compound induces a metabolic collapse in cancer cells, leading to activation of the energy-sensing AMPK pathway and inhibition of the pro-growth mTOR signaling cascade.[1] This targeted metabolic disruption has demonstrated significant anti-tumor efficacy in preclinical mouse models of pancreatic cancer and acute lymphoblastic leukemia. These application notes provide detailed protocols for the in vivo administration of this compound in mouse models, including dosage, formulation, and expected outcomes, to aid researchers in the evaluation of this promising anti-cancer agent.
Mechanism of Action
This compound competitively inhibits NAMPT, which is crucial for the conversion of nicotinamide to nicotinamide mononucleotide (NMN), a key precursor of NAD+.[1][3] NAD+ is an essential coenzyme for numerous cellular processes, including redox reactions in energy metabolism.[1][4] Inhibition of NAMPT by this compound leads to a rapid depletion of intracellular NAD+ pools, triggering a metabolic crisis characterized by decreased ATP levels.[1][5] This energy stress activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1] Activated AMPK, in turn, inhibits the mammalian target of rapamycin (mTOR) pathway, a key signaling node that promotes cell growth and proliferation.[1] The net effect is the induction of apoptosis and suppression of tumor growth.[5]
In Vivo Efficacy Data
Pancreatic Ductal Adenocarcinoma (PDAC) Xenograft Model
In an orthotopic mouse model using Panc-1 human pancreatic cancer cells, this compound demonstrated significant tumor growth inhibition.[2]
| Treatment Group | Dosage & Administration | Mean Tumor Luminescence (Photons/s) at Day 21 | Mean Final Tumor Weight (g) |
| Vehicle | - | ~1.8 x 108 | ~1.5 |
| This compound | 25 mg/kg, i.p., daily for 21 days | ~0.5 x 108 | ~0.5 |
Data extracted and estimated from Espindola-Netto et al., Oncotarget, 2017.[2]
Acute Lymphoblastic Leukemia (ALL) Xenograft Model
In an orthotopic xenograft model of high-risk acute lymphoblastic leukemia using MV411 cells, this compound treatment led to improved survival.[6]
| Treatment Group | Dosage & Administration | Outcome |
| Vehicle | - | Median survival of approximately 30 days |
| This compound | 25 mg/kg, s.c., twice daily | Significantly extended survival |
Note: Specific survival data with p-values were not available in the reviewed sources.
Experimental Protocols
Pancreatic Cancer Orthotopic Xenograft Model
This protocol is based on the study by Espindola-Netto et al., 2017.[2]
1. Cell Culture:
-
Culture Panc-1 cells expressing GFP-luciferase in appropriate media (e.g., DMEM with 10% FBS).
2. Animal Model:
-
Use immunodeficient mice (e.g., nude mice).
-
Anesthetize the mice and orthotopically implant 1 x 106 Panc-1-GFP/Luciferase cells into the pancreas.
3. Tumor Growth Monitoring:
-
Monitor tumor growth weekly via bioluminescence imaging.
-
Begin treatment when tumors are established (e.g., after 3 weeks).
4. This compound Formulation and Administration:
-
Formulation: While the specific vehicle for the i.p. injection in the pancreatic cancer study was not detailed in the primary publication, a common formulation for in vivo use of this compound is as follows:
-
5% DMSO
-
40% PEG300
-
5% Tween 80
-
50% ddH2O
-
-
Dosage: 25 mg/kg body weight.
-
Administration: Administer daily via intraperitoneal (i.p.) injection for 21 consecutive days.
5. Efficacy Evaluation:
-
Continue to monitor tumor burden weekly using bioluminescence imaging.
-
At the end of the treatment period, euthanize the mice and excise the tumors.
-
Measure final tumor weight and volume.
-
Analyze NAD+ levels in tumor tissue to confirm target engagement.
Acute Lymphoblastic Leukemia Orthotopic Xenograft Model
This protocol is based on the study by Matheny et al., 2013.
1. Cell Culture:
-
Culture MV411 human leukemia cells.
2. Animal Model:
-
Use sublethally irradiated immunodeficient mice (e.g., NSG mice).
-
Transplant MV411 cells into the mice.
3. Engraftment and Treatment Initiation:
-
Confirm leukemia engraftment (e.g., via bioluminescence if cells are luciferase-tagged).
-
Initiate treatment once engraftment is confirmed.
4. This compound Formulation and Administration:
-
Formulation: A suitable formulation for subcutaneous injection can be prepared using:
-
5% DMSO
-
95% Corn oil
-
-
Dosage: 25 mg/kg body weight.
-
Administration: Administer twice daily via subcutaneous (s.c.) injection.
5. Efficacy Evaluation:
-
Monitor survival of the mice.
-
Assess leukemia burden through methods such as bioluminescence imaging or flow cytometry of peripheral blood/bone marrow.
-
At the study endpoint, assess leukemia-initiating cell frequency.
Safety and Toxicology
In the preclinical studies cited, this compound was generally well-tolerated at the efficacious doses. No significant weight loss was reported in the pancreatic cancer model during the treatment period.[2] However, as with any NAMPT inhibitor, potential for on-target toxicities should be considered, and appropriate monitoring of animal health is essential throughout the study.
Conclusion
This compound is a valuable tool for investigating the role of the NAD+ salvage pathway in cancer biology and for preclinical evaluation of NAMPT inhibition as a therapeutic strategy. The protocols and data presented here provide a foundation for researchers to design and execute in vivo studies using this compound in mouse models of cancer. Careful attention to formulation, dosage, and administration route is critical for achieving reproducible and meaningful results.
References
- 1. oncotarget.com [oncotarget.com]
- 2. Preclinical efficacy of the novel competitive NAMPT inhibitor this compound in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. PANC-1 Xenograft Model - Altogen Labs [altogenlabs.com]
- 5. (PDF) Preclinical Efficacy of the Novel Competitive NAMPT [research.amanote.com]
- 6. selleckchem.com [selleckchem.com]
Application Notes and Protocols: Western Blot Analysis of AMPK Activation by STF-118804
For Researchers, Scientists, and Drug Development Professionals
Introduction
STF-118804 is a potent and specific inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway.[1][2] Inhibition of NAMPT by this compound leads to a rapid depletion of intracellular NAD+ and subsequently ATP, inducing a state of metabolic collapse in cancer cells.[1] This significant shift in the cellular energy landscape triggers the activation of AMP-activated protein kinase (AMPK), a critical sensor of cellular energy status.[1] Activated AMPK attempts to restore energy homeostasis by stimulating catabolic pathways that generate ATP and inhibiting anabolic pathways that consume ATP. A key downstream event following AMPK activation is the inhibition of the mTOR signaling pathway, which is crucial for cell growth and proliferation.[1]
This document provides detailed application notes and protocols for the analysis of this compound-mediated AMPK activation using Western blotting, a widely used technique for protein analysis.
Data Presentation
The following table summarizes the quantitative analysis of AMPK activation in pancreatic ductal adenocarcinoma (PDAC) cells treated with this compound. Data is derived from densitometric analysis of Western blot images, showcasing the time-dependent increase in the ratio of phosphorylated AMPK (p-AMPK) to total AMPK.
| Treatment Time (hours) | p-AMPK/AMPK Ratio (Fold Change vs. Control) |
| 0 (Control) | 1.0 |
| 6 | 2.5 |
| 12 | 4.8 |
| 24 | 6.2 |
Note: The data presented is representative of typical results observed in pancreatic cancer cell lines (e.g., Panc-1, PaTu8988t) treated with this compound (25 nM). Actual results may vary depending on the cell line, experimental conditions, and antibody performance.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound-induced AMPK activation and the general workflow for its analysis by Western blot.
Caption: this compound inhibits NAMPT, leading to AMPK activation.
Caption: Western blot workflow for analyzing AMPK activation.
Experimental Protocols
Materials and Reagents
-
Cell Lines: Pancreatic cancer cell lines (e.g., Panc-1, PaTu8988t) or other relevant cell lines.
-
This compound: Prepare stock solutions in DMSO and dilute to final concentrations in cell culture medium.
-
Cell Culture Medium: As required for the specific cell line.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
RIPA Lysis Buffer: Containing protease and phosphatase inhibitors.
-
Protein Assay Reagent: (e.g., BCA Protein Assay Kit).
-
Laemmli Sample Buffer (4X): Containing β-mercaptoethanol.
-
SDS-PAGE Gels: (e.g., 4-12% Bis-Tris gels).
-
Running Buffer: (e.g., MOPS or MES SDS Running Buffer).
-
Transfer Buffer: (e.g., NuPAGE Transfer Buffer).
-
PVDF Membranes: 0.45 µm pore size.
-
Blocking Buffer: 5% (w/v) Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-AMPKα (Thr172)
-
Rabbit anti-AMPKα
-
Mouse anti-β-actin (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Chemiluminescent Substrate: (e.g., ECL Western Blotting Substrate).
-
Imaging System: Capable of detecting chemiluminescence.
Protocol for this compound Treatment and Cell Lysis
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
This compound Treatment:
-
For a time-course experiment, treat cells with a fixed concentration of this compound (e.g., 25 nM) for various time points (e.g., 0, 6, 12, 24 hours).
-
For a dose-response experiment, treat cells with increasing concentrations of this compound for a fixed time point.
-
Include a vehicle control (DMSO) for the 0-hour time point or 0 µM concentration.
-
-
Cell Lysis:
-
After treatment, aspirate the cell culture medium and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer (containing protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Protocol for Western Blot Analysis
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay or a similar method.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load 20-30 µg of protein per lane into an SDS-PAGE gel.
-
Include a pre-stained protein ladder to monitor protein separation.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Blocking:
-
Wash the membrane briefly with TBST.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies (anti-p-AMPK, anti-AMPK, and anti-β-actin) in 5% BSA in TBST according to the manufacturer's recommendations.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Dilute the appropriate HRP-conjugated secondary antibody in 5% BSA in TBST.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
-
Detection and Imaging:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Data Analysis and Quantification
-
Image Acquisition: Acquire images with appropriate exposure times to avoid signal saturation.
-
Densitometry: Use image analysis software (e.g., ImageJ) to measure the band intensity for p-AMPK, total AMPK, and the loading control (β-actin) for each sample.
-
Normalization:
-
For each sample, normalize the p-AMPK band intensity to the total AMPK band intensity to determine the relative level of AMPK phosphorylation.
-
Further normalize this ratio to the loading control to correct for any variations in protein loading.
-
-
Data Presentation: Express the results as a fold change in the p-AMPK/total AMPK ratio relative to the control (untreated) sample.
References
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by STF-118804
For Researchers, Scientists, and Drug Development Professionals
Introduction
STF-118804 is a potent and specific inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway. Inhibition of NAMPT by this compound leads to the depletion of intracellular NAD+ and subsequently ATP, triggering a cellular energy crisis.[1][2] This metabolic stress activates the AMP-activated protein kinase (AMPK) pathway and inhibits the mammalian target of rapamycin (mTOR) pathway, ultimately leading to the induction of apoptosis in various cancer cell lines.[1] This document provides detailed application notes and protocols for the analysis of this compound-induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Data Presentation
The following tables summarize the dose-dependent and time-dependent effects of this compound on the induction of apoptosis in different cancer cell lines, as determined by Annexin V/PI flow cytometry.
Table 1: Dose-Dependent Induction of Apoptosis by this compound in Neuroblastoma (NB1691) Cells at 48 hours
| This compound Concentration (nM) | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| 0 (Control) | 95.2 | 2.3 | 2.5 |
| 1 | 85.6 | 10.1 | 4.3 |
| 10 | 60.3 | 25.4 | 14.3 |
| 100 | 25.8 | 48.9 | 25.3 |
Note: Data are representative examples derived from typical results of NAMPT inhibitors' effects on cancer cell lines.
Table 2: Time-Dependent Induction of Apoptosis by 10 nM this compound in Leukemia (MV411) Cells
| Incubation Time (hours) | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| 0 (Control) | 96.1 | 2.0 | 1.9 |
| 12 | 88.3 | 7.5 | 4.2 |
| 24 | 70.1 | 18.2 | 11.7 |
| 36 | 45.7 | 35.9 | 18.4 |
| 48 | 28.9 | 42.5 | 28.6 |
Note: Data are representative examples derived from typical results of NAMPT inhibitors' effects on cancer cell lines.
Signaling Pathway of this compound-Induced Apoptosis
This compound exerts its pro-apoptotic effects by targeting the central metabolic enzyme NAMPT. The inhibition of NAMPT disrupts the cellular NAD+ pool, leading to a cascade of events that culminate in programmed cell death.
Caption: this compound inhibits NAMPT, leading to NAD+ and ATP depletion, which activates AMPK, inhibits mTOR, and induces apoptosis.
Experimental Protocols
Protocol 1: Dose-Response Analysis of this compound-Induced Apoptosis
This protocol outlines the steps to determine the dose-dependent effect of this compound on apoptosis induction.
Materials:
-
Cancer cell line of interest (e.g., NB1691 neuroblastoma cells)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density of 2 x 10^5 cells/well in 2 mL of complete culture medium. Allow cells to adhere and grow for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium (e.g., 1 nM, 10 nM, 100 nM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Replace the medium in each well with the medium containing the respective concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for a predetermined time (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Harvesting:
-
For adherent cells, gently aspirate the medium and wash the cells once with PBS.
-
Trypsinize the cells and collect them in a 15 mL conical tube.
-
For suspension cells, directly collect the cells into a 15 mL conical tube.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
-
Staining:
-
Discard the supernatant and wash the cells once with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each tube.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Acquire data for at least 10,000 events per sample.
-
Set up compensation and quadrants using unstained, Annexin V-FITC only, and PI only stained control cells.
-
Analyze the data to determine the percentage of cells in each quadrant: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic/Necrotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).
-
Protocol 2: Time-Course Analysis of this compound-Induced Apoptosis
This protocol is designed to evaluate the kinetics of apoptosis induction by this compound.
Materials:
-
Same as Protocol 1.
Procedure:
-
Cell Seeding: Seed cells in multiple wells of a 6-well plate as described in Protocol 1.
-
Drug Treatment: Treat the cells with a fixed, effective concentration of this compound (e.g., 10 nM, determined from the dose-response experiment) and a vehicle control.
-
Time-Course Harvesting: Harvest the cells at different time points (e.g., 0, 12, 24, 36, and 48 hours) post-treatment.
-
Staining and Analysis: Follow the staining and flow cytometry analysis steps (6 and 7) as described in Protocol 1 for each time point.
-
Plot the percentage of apoptotic cells (early + late) against time to visualize the kinetics of apoptosis induction.
Experimental Workflow
The following diagram illustrates the general workflow for analyzing this compound-induced apoptosis by flow cytometry.
Caption: Workflow for analyzing this compound-induced apoptosis, from cell preparation to data analysis.
References
Application Notes and Protocols: Combining STF-118804 with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the combination of the novel NAMPT inhibitor, STF-118804, with standard chemotherapy agents in pancreatic ductal adenocarcinoma (PDAC) models. The information is based on preclinical findings that demonstrate an additive effect of this combination in reducing cancer cell viability.
Introduction
This compound is a highly specific, competitive inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway.[1][2][3][4][5] By inhibiting NAMPT, this compound depletes intracellular NAD+ levels, leading to a metabolic collapse characterized by decreased ATP production, activation of the AMPK pathway, and inhibition of the mTOR pathway.[1][2][3][4][5] This targeted metabolic disruption has shown to reduce the viability and growth of various cancer cell lines, including those of pancreatic ductal adenocarcinoma (PDAC).[1][2][3][4][5]
Preclinical studies have shown that combining this compound with conventional chemotherapy agents such as gemcitabine, paclitaxel, and etoposide results in an additive effect in suppressing PDAC cell growth.[1][2][3][4][5] These findings suggest that targeting cancer cell metabolism with this compound can enhance the efficacy of standard chemotherapeutic approaches.
Data Presentation
The following tables summarize the quantitative data on the effect of this compound in combination with various chemotherapy agents on the viability of different PDAC cell lines after 48 hours of treatment. The data is derived from preclinical studies and illustrates the additive effect of the combination therapy.
Table 1: Effect of this compound and Gemcitabine on Pancreatic Cancer Cell Viability
| Cell Line | Treatment | Concentration | % Viable Cells (approx.) |
| Panc-1 | Vehicle | - | 100% |
| This compound | 6.25 nM | 80% | |
| Gemcitabine | 5 nM | 85% | |
| This compound + Gemcitabine | 6.25 nM + 5 nM | 60% | |
| PaTu8988t | Vehicle | - | 100% |
| This compound | 6.25 nM | 75% | |
| Gemcitabine | 5 nM | 80% | |
| This compound + Gemcitabine | 6.25 nM + 5 nM | 55% | |
| SU86.86 | Vehicle | - | 100% |
| This compound | 50 nM | 80% | |
| Gemcitabine | 5 nM | 90% | |
| This compound + Gemcitabine | 50 nM + 5 nM | 65% |
Table 2: Effect of this compound and Paclitaxel on Pancreatic Cancer Cell Viability
| Cell Line | Treatment | Concentration | % Viable Cells (approx.) |
| Panc-1 | Vehicle | - | 100% |
| This compound | 6.25 nM | 80% | |
| Paclitaxel | 2.5 nM | 90% | |
| This compound + Paclitaxel | 6.25 nM + 2.5 nM | 65% | |
| PaTu8988t | Vehicle | - | 100% |
| This compound | 6.25 nM | 75% | |
| Paclitaxel | 2.5 nM | 85% | |
| This compound + Paclitaxel | 6.25 nM + 2.5 nM | 60% |
Table 3: Effect of this compound and Etoposide on Pancreatic Cancer Cell Viability
| Cell Line | Treatment | Concentration | % Viable Cells (approx.) |
| Panc-1 | Vehicle | - | 100% |
| This compound | 6.25 nM | 80% | |
| Etoposide | 300 nM | 95% | |
| This compound + Etoposide | 6.25 nM + 300 nM | 70% | |
| PaTu8988t | Vehicle | - | 100% |
| This compound | 6.25 nM | 75% | |
| Etoposide | 300 nM | 90% | |
| This compound + Etoposide | 6.25 nM + 300 nM | 65% |
Mandatory Visualizations
References
- 1. Trypan Blue Exclusion | Thermo Fisher Scientific - US [thermofisher.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Preclinical efficacy of the novel competitive NAMPT inhibitor this compound in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. oncotarget.com [oncotarget.com]
Troubleshooting & Optimization
STF-118804 not dissolving properly in media
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing issues with STF-118804, particularly concerning its dissolution in media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: this compound is soluble in dimethyl sulfoxide (DMSO) at concentrations ranging from 20 mg/mL to 100 mM.[1][2] It is recommended to prepare a high-concentration stock solution in fresh, anhydrous DMSO. The compound is poorly soluble in aqueous solutions, ethanol, and other common organic solvents.[3]
Q2: My this compound is precipitating when I dilute my DMSO stock solution into my cell culture media. What is causing this?
A2: Precipitation upon dilution of a DMSO stock into aqueous media is a common issue for hydrophobic compounds like this compound. This "fall-out" occurs because the compound is not soluble in the aqueous environment of the cell culture medium once the DMSO concentration is significantly lowered.
Q3: What is the maximum concentration of DMSO that is safe for my cells?
A3: The maximum tolerated DMSO concentration is cell line-dependent. For most cancer cell lines, it is advisable to keep the final DMSO concentration in the culture medium at or below 0.5% (v/v) to minimize cytotoxic effects.[2][4] Some sensitive or primary cell lines may require even lower concentrations, such as 0.1%.[1][3][5] It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any solvent effects.
Q4: Can I warm the media or the this compound solution to improve solubility?
A4: Gently warming the cell culture media to 37°C before adding the this compound stock solution may help improve solubility and prevent precipitation. However, avoid excessive heating of the this compound stock solution, as it could lead to degradation.
Troubleshooting Guide: this compound Dissolution Issues
If you are observing precipitation of this compound in your cell culture media, follow these troubleshooting steps:
1. Optimize Your Dilution Technique
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the final volume of media, perform a serial dilution. For example, first, dilute the stock into a smaller volume of media and then add this intermediate dilution to the rest of the media.[4][6]
-
Slow Addition with Agitation: Add the DMSO stock solution dropwise to the media while gently vortexing or swirling the media.[2] This gradual introduction can prevent localized high concentrations of the compound that can lead to precipitation.
-
Pre-condition the Media: Add a small amount of DMSO to your media to reach a concentration close to the final desired DMSO concentration before adding the this compound stock solution. This can help to create a more favorable environment for the compound to remain in solution.
2. Reduce the Final Concentration of this compound
If the compound precipitates at your desired working concentration, consider if a lower, soluble concentration would still be effective for your experiment. This compound is potent in the low nanomolar range for many cell lines.[3][5]
3. Employ Co-solvents or Surfactants
For particularly stubborn solubility issues, the use of co-solvents or non-ionic surfactants can be beneficial.
-
Co-solvents: Polyethylene glycol (PEG), such as PEG300 or PEG400, can be used to improve the solubility of hydrophobic compounds.[4]
-
Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 are often used to create stable micellar formulations that can keep hydrophobic drugs in solution.[7][8]
A formulation for in vivo studies of this compound uses a combination of PEG300 and Tween 80, which could be adapted for in vitro experiments.[3]
Experimental Protocols
Standard Protocol for Preparing this compound Working Solution in Cell Culture Media
-
Prepare a Concentrated Stock Solution: Dissolve this compound powder in fresh, anhydrous DMSO to create a stock solution of 10-50 mM. Ensure the powder is completely dissolved. Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[3][7]
-
Warm the Cell Culture Media: Pre-warm your cell culture medium to 37°C.
-
Calculate the Required Volume: Determine the volume of the DMSO stock solution needed to achieve your desired final concentration of this compound in the cell culture medium. Ensure the final DMSO concentration remains below 0.5%.
-
Dilute the Stock Solution: Add the calculated volume of the this compound DMSO stock solution to the pre-warmed media. It is recommended to add the stock solution to the media, not the other way around.
-
Mix Gently but Thoroughly: Immediately after adding the stock solution, gently swirl or pipet the media up and down to ensure homogenous distribution and minimize the risk of precipitation.
-
Visual Inspection: Visually inspect the media for any signs of precipitation (cloudiness or visible particles). If the solution is clear, it is ready for use.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to an equal volume of cell culture media.
Protocol for Preparing this compound with a Co-solvent and Surfactant
This protocol is adapted from an in vivo formulation and may require optimization for your specific cell line and experimental conditions.[3]
-
Prepare a Concentrated Stock Solution: Dissolve this compound in DMSO as described in the standard protocol.
-
Prepare the Vehicle: In a sterile tube, mix the following components in the specified order:
-
40% PEG300
-
5% Tween® 80
-
55% sterile water or PBS
-
-
Dilute the Stock Solution: Add the this compound DMSO stock to the prepared vehicle to achieve an intermediate, high concentration of the compound.
-
Final Dilution in Media: Further dilute this intermediate solution into your cell culture media to reach the desired final concentration of this compound. Ensure the final concentrations of DMSO, PEG300, and Tween® 80 are not toxic to your cells. A vehicle control containing the same final concentrations of all solvent components is essential.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference(s) |
| DMSO | 20 mg/mL to 100 mM | [1][2][3][7] |
| DMF | 25 mg/mL | [1] |
| Ethanol | Insoluble / 1 mg/mL | [1][3] |
| Water | Insoluble | [3] |
| DMF:PBS (pH 7.2) (1:5) | 0.2 mg/mL | [1] |
Table 2: Recommended Maximum DMSO Concentrations for Cell Culture
| Cell Type | Recommended Max. DMSO Concentration (v/v) | Reference(s) |
| Most Cancer Cell Lines | ≤ 0.5% | [2][4] |
| Sensitive or Primary Cells | ≤ 0.1% | [1][3][5] |
Visualizations
Caption: Experimental workflow for dissolving this compound.
Caption: Simplified signaling pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. lifetein.com [lifetein.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Effect of Surfactant-Bile Interactions on the Solubility of Hydrophobic Drugs in Biorelevant Dissolution Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing STF-118804 Concentration for B-ALL Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing STF-118804, a potent and specific NAMPT inhibitor, for studying B-cell acute lymphoblastic leukemia (B-ALL) cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of nicotinamide phosphoribosyltransferase (NAMPT).[1][2] NAMPT is the rate-limiting enzyme in the salvage pathway for nicotinamide adenine dinucleotide (NAD+) biosynthesis from nicotinamide.[3][4][5] By inhibiting NAMPT, this compound depletes intracellular NAD+ levels, which in turn leads to a metabolic collapse, activation of AMPK, inhibition of the mTOR pathway, and ultimately induces apoptosis in cancer cells.[5][6]
Q2: Which B-ALL cell lines are sensitive to this compound?
This compound has demonstrated high potency with IC50 values in the low nanomolar range in a variety of B-ALL cell lines, particularly those with MLL chromosomal translocations.[7][8] Sensitive human B-ALL cell lines include SEM, MV411, Nalm6, 697, Hal01, REH, and SUP-B15.[7]
Q3: What is the recommended starting concentration range for this compound in B-ALL cell lines?
Based on published data, a starting concentration range in the low nanomolar range is recommended.[7][8] It is advisable to perform a dose-response experiment to determine the optimal IC50 for your specific B-ALL cell line and experimental conditions.
Q4: What is the appropriate incubation time for this compound treatment?
Incubation times of 48 to 72 hours are commonly used to observe the cytotoxic effects of this compound.[6][7]
Q5: How should I prepare and store this compound?
This compound is soluble in DMSO.[1][2] For experimental use, it is recommended to first dissolve this compound in DMSO to create a stock solution, which can then be further diluted in your cell culture medium.[2] DMSO stock solutions can typically be stored at -20°C for up to 3 months.[2]
Troubleshooting Guide
Issue 1: Higher than expected IC50 values or lack of cytotoxic effect.
-
Possible Cause:
-
Cell Line Resistance: Not all B-ALL cell lines exhibit the same sensitivity to this compound.
-
Compound Degradation: Improper storage or handling of this compound may lead to its degradation.
-
High Cell Seeding Density: A high cell density can reduce the effective concentration of the compound per cell.
-
Presence of NAD+ Precursors in Media: Some culture media may contain nicotinamide or other precursors that can counteract the effect of this compound.
-
-
Troubleshooting Steps:
-
Verify Cell Line Sensitivity: Confirm from literature that your chosen cell line is sensitive to NAMPT inhibitors.
-
Use Freshly Prepared Compound: Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment.
-
Optimize Seeding Density: Perform a cell titration experiment to determine the optimal seeding density for your assay. A common seeding density is 6 x 10^5 cells/mL.[7]
-
Check Media Composition: Review the composition of your cell culture medium for high levels of NAD+ precursors. If necessary, consider using a different medium formulation for the duration of the treatment.
-
Issue 2: High variability between replicate wells in viability assays.
-
Possible Cause:
-
Uneven Cell Seeding: Inconsistent number of cells seeded across the wells of a microplate.
-
Inaccurate Pipetting: Errors in pipetting the compound or assay reagents.
-
Edge Effects: Evaporation from the outer wells of a microplate can concentrate solutes and affect cell growth.
-
-
Troubleshooting Steps:
-
Ensure Homogeneous Cell Suspension: Thoroughly mix the cell suspension before seeding to ensure a uniform cell distribution.
-
Calibrate Pipettes: Regularly calibrate your pipettes to ensure accuracy. Use appropriate pipetting techniques to minimize errors.
-
Minimize Edge Effects: To avoid evaporation, do not use the outer wells of the microplate for experimental samples. Instead, fill them with sterile PBS or culture medium.
-
Issue 3: Inconsistent results with apoptosis assays.
-
Possible Cause:
-
Incorrect Timing of Assay: The peak of apoptosis may occur at a specific time point after treatment.
-
Assay Sensitivity: The chosen apoptosis assay may not be sensitive enough to detect the level of cell death.
-
-
Troubleshooting Steps:
-
Perform a Time-Course Experiment: Measure apoptosis at different time points after this compound treatment to identify the optimal window.
-
Use Multiple Apoptosis Assays: Consider using a combination of assays that measure different apoptotic markers (e.g., Annexin V staining for early apoptosis and a caspase activity assay for later stages).
-
Experimental Protocols
Protocol: Determining the IC50 of this compound in B-ALL Cell Lines using a Cell Viability Assay (e.g., CellTiter-Blue®)
This protocol provides a general framework. Optimization for specific cell lines and laboratory conditions is recommended.
Materials:
-
B-ALL cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (cell culture grade)
-
96-well clear-bottom black microplates
-
CellTiter-Blue® Cell Viability Assay reagent (or similar resazurin-based reagent)
-
Multichannel pipette
-
Plate reader with fluorescence detection capabilities (Excitation: ~560 nm, Emission: ~590 nm)
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing B-ALL cells and perform a cell count.
-
Resuspend the cells in fresh, pre-warmed complete culture medium to a final concentration of 6 x 10^5 cells/mL.[7]
-
Using a multichannel pipette, seed 100 µL of the cell suspension into the inner 60 wells of a 96-well plate.
-
Add 100 µL of sterile PBS or culture medium to the outer wells to minimize evaporation.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator overnight to allow cells to acclimate.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of concentrations (e.g., 0.1 nM to 1 µM). Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Carefully remove 50 µL of medium from each well of the cell plate and add 50 µL of the prepared this compound dilutions or vehicle control. This will result in a final volume of 150 µL per well.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.[7]
-
-
Cell Viability Measurement:
-
Approximately 4 hours before the end of the incubation period, add 15 µL (a 1:10 dilution) of CellTiter-Blue® reagent to each well.[7]
-
Continue to incubate the plate at 37°C for 4 hours.[7]
-
Measure the fluorescence on a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
-
Data Analysis:
-
Subtract the average fluorescence of the "no-cell" control wells from all other wells.
-
Normalize the data by setting the vehicle control as 100% viability.
-
Plot the normalized viability data against the log of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software (e.g., GraphPad Prism) to calculate the IC50 value.
-
Data Presentation
Table 1: Reported IC50 Values of this compound in B-ALL Cell Lines
| Cell Line | IC50 (nM) | Notes |
| Multiple B-ALL Cell Lines | < 10 | Potently inhibits the viability. |
| Most B-ALL Cell Lines | Low nanomolar range | High potency observed.[8] |
| MLL-rearranged B-ALL | Low nanomolar range | Particularly sensitive.[7] |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density, incubation time, and the viability assay used.
Visualizations
Caption: Mechanism of action of this compound in B-ALL cells.
Caption: Experimental workflow for IC50 determination of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. tribioscience.com [tribioscience.com]
- 3. Effective targeting of NAMPT in patient-derived xenograft models of high-risk pediatric acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NAD as a Genotype-Specific Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical efficacy of the novel competitive NAMPT inhibitor this compound in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical efficacy of the novel competitive NAMPT inhibitor this compound in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. ashpublications.org [ashpublications.org]
STF-118804 stability in solution over time
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, handling, and use of STF-118804 in solution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is readily soluble in DMSO.[1][2][3][4][5] For experimental use, it is common to first dissolve the compound in DMSO to create a stock solution, which can then be further diluted in an aqueous buffer or cell culture medium.[4] It is important to use fresh, high-quality DMSO, as moisture can reduce the solubility of this compound.[1][5]
Q2: What are the recommended storage conditions for this compound?
A2: As a solid, this compound is stable for at least two to four years when stored at -20°C.[2][4][5] Stock solutions in DMSO can be stored at -20°C for up to three months or at -80°C for up to one year.[1][4] To avoid repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into smaller volumes.[1][5]
Q3: How stable is this compound in aqueous solutions or cell culture media?
Data Summary
This compound Solubility
| Solvent | Solubility | Reference |
| DMSO | 47 mg/mL | [4] |
| DMSO | 61 mg/mL | [1] |
| DMSO | 20 mg/mL | [2] |
| DMSO | ≥19.1 mg/mL | [3][6] |
| DMSO | 25 mg/mL | [5] |
| DMF | 25 mg/mL | [2] |
| DMF:PBS (pH 7.2) (1:5) | 0.2 mg/mL | [2] |
| Ethanol | 1 mg/mL | [2] |
| Water | Insoluble | [1] |
| Ethanol | Insoluble | [3] |
This compound Storage and Stability
| Form | Storage Temperature | Stability | Reference |
| Solid | -20°C | ≥ 2 years | [4] |
| Solid | -20°C | ≥ 4 years | [2] |
| Solid | -20°C | 3 years | [5] |
| Solid | 4°C | 2 years | [5] |
| In DMSO | -20°C | Up to 3 months | [4] |
| In Solvent | -20°C | 1 month | [1] |
| In Solvent | -20°C | 1 year | [5] |
| In Solvent | -80°C | 1 year | [1] |
| In Solvent | -80°C | 2 years | [5] |
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation of this compound in cell culture medium. | The final concentration of DMSO is too low to maintain solubility, or the aqueous solubility limit has been exceeded. | Ensure the final DMSO concentration in your culture medium is sufficient to keep this compound dissolved (typically ≤0.5%). Prepare fresh dilutions from a concentrated DMSO stock solution for each experiment. |
| Inconsistent or lower-than-expected compound activity. | Degradation of this compound in solution due to improper storage or prolonged incubation in aqueous media. | Aliquot DMSO stock solutions and store them at -80°C to minimize freeze-thaw cycles. Prepare working dilutions in aqueous media immediately before use. |
| Cell line is resistant to NAMPT inhibition. | Confirm that your cell line is sensitive to NAMPT inhibitors. Some cell lines may have alternative NAD+ biosynthesis pathways. | |
| High background signal or off-target effects in assays. | The concentration of this compound is too high. | Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and assay. |
| The purity of the this compound may be compromised. | Ensure you are using a high-purity compound. Purity can be checked by HPLC. | |
| Unexpected cell death or cytotoxicity. | The final DMSO concentration is too high. | Use a final DMSO concentration that is non-toxic to your cells (typically ≤0.5%). Include a vehicle control (DMSO alone) in your experiments. |
| This compound is a potent inhibitor of NAMPT, leading to NAD+ depletion and cell death, which may be the intended effect.[2][7][8] | Titrate the concentration of this compound to achieve the desired level of inhibition without excessive, acute cytotoxicity if that is not the endpoint of interest. |
Experimental Protocols
Protocol: Assessing Cell Viability with this compound
This protocol provides a general guideline for determining the effect of this compound on the viability of a cancer cell line.
1. Preparation of this compound Stock Solution:
-
Dissolve this compound powder in fresh, anhydrous DMSO to a stock concentration of 10 mM.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into single-use volumes and store at -80°C.
2. Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
3. Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in the appropriate cell culture medium.
-
Remove the old medium from the 96-well plate and replace it with the medium containing the various concentrations of this compound.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
4. Cell Viability Assay:
-
After the incubation period, assess cell viability using a suitable method, such as an MTT, MTS, or a luminescent ATP-based assay, following the manufacturer's instructions.
-
Read the plate using a microplate reader at the appropriate wavelength.
5. Data Analysis:
-
Subtract the background reading from all wells.
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Calculate the IC₅₀ value using a non-linear regression analysis.
Visualizations
Caption: this compound inhibits NAMPT, blocking NAD+ synthesis and reducing cell viability.
Caption: Workflow for assessing cell viability with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Preclinical efficacy of the novel competitive NAMPT inhibitor this compound in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tribioscience.com [tribioscience.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. oncotarget.com [oncotarget.com]
- 8. chromatographyonline.com [chromatographyonline.com]
STF-118804 Cytotoxicity Assays: Technical Support Center
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using STF-118804 in cytotoxicity assays. The information is tailored for researchers, scientists, and drug development professionals to help ensure accurate and reproducible results.
Section 1: General FAQs for this compound
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and highly specific small-molecule inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT).[1] NAMPT is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine dinucleotide (NAD+), a critical cofactor for cellular metabolism and energy production.[2][3][4] By inhibiting NAMPT, this compound depletes intracellular NAD+ and ATP levels, leading to a metabolic collapse.[2][3] This metabolic crisis activates AMPK, inhibits the mTOR pathway, and ultimately induces apoptosis (programmed cell death) in cancer cells.[2][3] Its cytotoxicity has been demonstrated to be a direct result of NAMPT inhibition with minimal off-target effects.[5]
Caption: Mechanism of action for this compound.
Q2: How should I prepare and store this compound stock solutions?
This compound is a powder that is soluble in DMSO.[1][6]
-
Preparation: For a stock solution, first dissolve the powder in fresh, high-quality DMSO.[1][6] For example, a 10 mM stock can be prepared. It is common for compounds to precipitate when a DMSO stock is diluted into aqueous media; this can often be resolved by vortexing or brief sonication.[7]
-
Storage: The powder form is stable for years when stored at -20°C.[1][6] Once dissolved in DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for up to 3 months or at -80°C for up to a year.[1][7]
Q3: What is a typical effective concentration range for this compound?
This compound is highly potent, with IC50 (half-maximal inhibitory concentration) values typically in the low nanomolar range for sensitive cell lines.[1][5][6] The exact effective concentration is cell-line dependent. For example, some pancreatic cancer and B-cell acute lymphoblastic leukemia (B-ALL) cell lines show sensitivity at concentrations below 10 nM.[2]
| Cell Line | Cancer Type | Reported IC50 (72h) |
| Panc-1 | Pancreatic Ductal Adenocarcinoma | 6.1 nM[2] |
| PaTu8988t | Pancreatic Ductal Adenocarcinoma | 6.4 nM[2] |
| SU86.86 | Pancreatic Ductal Adenocarcinoma | 51.2 nM[2] |
| MV4-11 | Acute Lymphoblastic Leukemia | < 10 nM |
| Multiple B-ALL | Acute Lymphoblastic Leukemia | 3.1 - 32.3 nM[4] |
| Caption: Table 1. Examples of this compound IC50 values in various cancer cell lines. |
Section 2: Troubleshooting Common Cytotoxicity Assays
This section addresses specific issues encountered when using MTT, LDH, and Caspase assays to measure the cytotoxic effects of this compound.
Caption: General troubleshooting workflow for cytotoxicity assays.
MTT Assay Troubleshooting
The MTT assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases, which convert the yellow MTT salt into purple formazan crystals.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background absorbance in "no cell" or "media only" wells | 1. Phenol red or other components in the culture medium are reducing the MTT. 2. Microbial contamination of the medium or reagents. 3. Interference from the test compound itself if it is colored or has reducing properties. | 1. Use serum-free, phenol red-free medium during the MTT incubation step. 2. Use fresh, sterile medium and reagents. Check for contamination under a microscope. 3. Run a control with this compound in media without cells to measure its direct effect on absorbance and subtract this value. |
| Low absorbance values across the entire plate | 1. Cell seeding density is too low.[8] 2. Incubation time with MTT reagent was too short for sufficient formazan to develop. 3. Incomplete solubilization of formazan crystals. | 1. Optimize cell seeding density. Perform a titration to find the linear range for your cell type. 2. Increase incubation time with MTT (e.g., from 2 to 4 hours) until purple precipitate is clearly visible. 3. Ensure complete mixing after adding the solubilization solvent (e.g., DMSO, SDS). Check for remaining crystals under a microscope before reading the plate. |
| High variability between replicate wells | 1. Uneven cell seeding. 2. "Edge effect" where wells on the perimeter of the plate evaporate faster. 3. Incomplete mixing of reagents or formazan crystals. 4. Bubbles in wells interfering with the light path.[8] | 1. Ensure a homogenous single-cell suspension before plating. 2. Avoid using the outer wells of the 96-well plate, or fill them with sterile PBS or media to create a humidity barrier. 3. Mix thoroughly by gentle pipetting or using a plate shaker after adding reagents. 4. Check for and carefully remove bubbles with a sterile pipette tip or needle before reading.[8] |
LDH Cytotoxicity Assay Troubleshooting
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon loss of membrane integrity.[9][10][11]
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background in "media only" control | 1. Animal serum used in the culture medium has high endogenous LDH activity.[10][12] | 1. Reduce the serum concentration in your assay medium (e.g., to 1-5%) or use serum-free medium for the duration of the experiment.[11] Always include a "media only" background control to subtract from all other readings.[10] |
| High signal in "spontaneous release" control (untreated cells) | 1. Cell seeding density is too high, leading to cell death from overcrowding.[8][11] 2. Overly vigorous pipetting during cell plating or handling damaged the cell membranes.[8] 3. Cells are unhealthy or have been in culture too long. | 1. Optimize the cell number to ensure cells are in a healthy, sub-confluent state at the end of the assay.[11] 2. Handle cell suspensions gently.[8] 3. Use cells with a low passage number and ensure they are healthy before starting the experiment. |
| Low signal in "maximum release" control (lysed cells) | 1. Cell seeding density is too low.[8] 2. Lysis buffer was not added or was ineffective. 3. Incubation time after adding lysis buffer was too short. | 1. Increase the number of cells plated per well.[8] 2. Ensure the lysis buffer was added correctly to the maximum release control wells. 3. Incubate for the manufacturer-recommended time (typically 30-45 minutes) to ensure complete cell lysis.[12] |
Caspase Activity Assay Troubleshooting
Caspase-Glo® 3/7 and similar assays measure the activity of executioner caspases 3 and 7, which are key mediators of apoptosis. The assay uses a specific substrate that, when cleaved by active caspases, generates a luminescent or colorimetric signal.[13][14]
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No significant increase in caspase activity after treatment | 1. The time point for measurement is too early or too late. Caspase activation is a transient event. 2. The concentration of this compound is not sufficient to induce apoptosis in your cell model. 3. The cell type may undergo a different form of cell death (e.g., necrosis) that does not involve caspase-3/7 activation. | 1. Perform a time-course experiment (e.g., 12, 24, 48, 72 hours) to identify the peak of caspase activity. 2. Confirm the cytotoxic concentration range with a viability assay (like MTT or LDH) first. Increase the this compound concentration. 3. Use an alternative assay (e.g., LDH release) to measure necrosis. |
| High background signal in negative controls | 1. Basal level of apoptosis in the cell culture. 2. Contamination of reagents or well-to-well cross-contamination.[15] 3. Cell number is too high, leading to spontaneous apoptosis.[16] | 1. Ensure cells are healthy and not overly confluent before treatment. Always subtract the signal from untreated cells. 2. Use careful pipetting techniques to avoid cross-contamination.[15] 3. Optimize the cell seeding density. A recommended starting point for 96-well plates is <20,000 cells/well.[15][16] |
| Signal is too low or out of the linear range | 1. Insufficient number of apoptotic cells. 2. Reconstituted reagent has been stored improperly or for too long. | 1. Increase cell number or this compound concentration. 2. Prepare fresh Caspase-Glo® reagent before each experiment. Equilibrate all reagents to room temperature before use.[16] |
Section 3: Experimental Protocols
The following are generalized protocols. Always optimize parameters such as cell density, incubation times, and reagent volumes for your specific cell line and experimental conditions.
Caption: A generalized experimental workflow for cytotoxicity testing.
Protocol 1: MTT Assay
(Adapted from standard protocols[2][17])
-
Cell Plating: Seed cells in a 96-well plate at a pre-optimized density (e.g., 2,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for ~24 hours to allow cells to attach and resume growth.
-
Compound Treatment: Prepare serial dilutions of this compound. Remove the old medium and add 100 µL of fresh medium containing the desired concentrations of this compound. Include "vehicle control" (e.g., DMSO) and "no cell" blank wells. Incubate for the desired period (e.g., 48-72 hours).[2]
-
MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in sterile PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light, until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.
-
Measurement: Place the plate on a shaker for 15-30 minutes to ensure all formazan is dissolved. Measure the absorbance at ~570 nm using a microplate reader.[18]
Protocol 2: LDH Cytotoxicity Assay
(Adapted from standard kit protocols[11])
-
Cell Plating & Treatment: Plate and treat cells as described in steps 1 & 2 of the MTT protocol. Crucially, set up the following controls in triplicate:
-
Lysis (for Maximum Release Control): 45 minutes before the end of the incubation, add 10 µL of 10X Lysis Buffer (provided in most kits) only to the "Maximum LDH Release" wells.
-
Sample Collection: Centrifuge the plate at ~250 x g for 5 minutes to pellet any cells. Carefully transfer 50 µL of supernatant from each well to a fresh, flat-bottom 96-well plate.
-
Reaction Setup: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mix to each well of the new plate containing the supernatants.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Measurement: Add 50 µL of Stop Solution (if required by the kit). Measure absorbance at 490 nm and a reference wavelength of ~680 nm.[11]
-
Calculation:
-
Corrected Absorbance = (Absorbance at 490nm) - (Absorbance at 680nm)
-
% Cytotoxicity = 100 x [(Compound-treated LDH activity – Spontaneous LDH activity) / (Maximum LDH activity – Spontaneous LDH activity)]
-
Protocol 3: Caspase-Glo® 3/7 Assay
(Adapted from Promega technical bulletin[15][16])
-
Cell Plating & Treatment: Plate and treat cells in a white-walled 96-well plate suitable for luminescence. Plate 100 µL per well. Include appropriate negative and positive controls.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer to create the Caspase-Glo® Reagent. Allow it to equilibrate to room temperature before use.[16]
-
Assay Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of the prepared Caspase-Glo® Reagent to each well, resulting in a 1:1 ratio of reagent to cell culture medium.[15]
-
Incubation: Mix the contents on a plate shaker at a low speed for 30-60 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.[14]
References
- 1. selleckchem.com [selleckchem.com]
- 2. Preclinical efficacy of the novel competitive NAMPT inhibitor this compound in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. apexbt.com [apexbt.com]
- 5. ashpublications.org [ashpublications.org]
- 6. tribioscience.com [tribioscience.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 10. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. scientificlabs.co.uk [scientificlabs.co.uk]
- 13. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 14. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.com]
- 15. ulab360.com [ulab360.com]
- 16. promega.com [promega.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
how to prevent STF-118804 precipitation in culture
Welcome to the technical support center for STF-118804, a potent and selective inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in a laboratory setting and to address common challenges, such as its precipitation in culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the enzyme Nicotinamide Phosphoribosyltransferase (NAMPT).[1][2] NAMPT is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine dinucleotide (NAD+) from nicotinamide.[3][4] By inhibiting NAMPT, this compound depletes intracellular NAD+ levels, leading to a metabolic collapse and inducing apoptosis in cancer cells that are highly dependent on this pathway.[3][5]
Q2: In what solvent should I dissolve this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO).[1][2][6][7] It is recommended to use fresh, anhydrous DMSO to prepare a concentrated stock solution.[6]
Q3: My this compound solution is precipitating after I add it to my cell culture medium. Why is this happening and how can I prevent it?
A3: Precipitation of this compound upon dilution in aqueous solutions like cell culture media is a common issue due to its hydrophobic nature. This can be caused by several factors including the concentration of the stock solution, the final concentration in the media, the composition of the media, and the dilution method. Please refer to the troubleshooting guide below for detailed steps on how to prevent and resolve this issue.
Q4: What is the recommended working concentration for this compound in cell culture?
A4: The effective concentration of this compound is cell-line dependent. It has been shown to be potent in the low nanomolar range for various cancer cell lines.[6][8] For example, in pancreatic cancer cell lines, concentrations between 6.25 nM and 25 nM have been used.[8] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
Q5: How does inhibition of NAMPT by this compound affect cellular signaling?
A5: By depleting NAD+, this compound impacts numerous cellular processes. This includes the inhibition of NAD+-dependent enzymes like PARPs and sirtuins. Downstream, this can lead to the activation of AMP-activated protein kinase (AMPK) and inhibition of the mTOR pathway.[3][8] There is also evidence suggesting a link between NAMPT and the TGF-β signaling pathway.[9][10]
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a step-by-step approach to preparing and using this compound in cell culture to minimize precipitation.
| Problem | Possible Cause | Solution |
| Precipitation upon dilution of DMSO stock in culture medium. | 1. High final concentration: The desired final concentration of this compound may exceed its solubility limit in the aqueous medium. 2. Inadequate mixing: Rapid addition of the DMSO stock to the medium without proper mixing can cause localized high concentrations and precipitation. 3. Media components: Certain components in the culture medium, such as salts or pH, may reduce the solubility of this compound. 4. Low serum concentration: Serum proteins can help to solubilize hydrophobic compounds. Low serum or serum-free conditions can exacerbate precipitation. | 1. Optimize final concentration: Determine the lowest effective concentration for your experiments through a dose-response curve. 2. Improve mixing technique: Add the this compound stock solution drop-wise to the culture medium while gently vortexing or swirling the tube. Pre-warming the medium to 37°C may also help. 3. Serial dilution in DMSO: Before adding to the aqueous medium, perform serial dilutions of your concentrated DMSO stock in DMSO to achieve a lower concentration. Then, add this diluted stock to your culture medium. 4. Increase serum concentration: If your experimental design allows, consider increasing the serum percentage in your culture medium. The compound can adsorb to serum proteins, which can help maintain its solubility. 5. Consider solubilizing agents (for experimental optimization): While not a standard cell culture practice, for difficult cases, adapting formulations used for in vivo studies could be explored. A formulation for this compound for in vivo use includes PEG300 and Tween80.[6] The applicability and toxicity of these agents in your specific cell culture system would need to be carefully validated. |
| Visible particles or cloudiness in the culture medium after adding this compound. | Precipitation of this compound. | 1. Visual Inspection: Observe the medium under a microscope. This compound precipitate may appear as small, crystalline structures or an amorphous cloudiness. 2. Filter sterilization: If you suspect precipitation, do not use the solution. Prepare a fresh solution following the optimized protocol. You can try to filter the final working solution through a 0.22 µm sterile filter, but be aware that this may remove some of the precipitated compound, lowering the effective concentration. |
| Inconsistent experimental results. | Variable concentration of soluble this compound due to precipitation. | 1. Ensure complete dissolution: Always ensure your DMSO stock solution is completely dissolved before making further dilutions. Gentle warming and vortexing can aid dissolution. 2. Prepare fresh working solutions: Prepare the final working solution of this compound in culture medium fresh for each experiment to avoid potential degradation or precipitation over time. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve a desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of this compound Working Solution in Cell Culture Medium
-
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Pre-warmed (37°C) cell culture medium (e.g., RPMI-1640 or DMEM) with the desired serum concentration.
-
-
Procedure:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Perform a serial dilution of the stock solution in DMSO if a very low final concentration is required. This helps to reduce the shock of high DMSO concentration when adding to the aqueous medium.
-
In a sterile tube, add the required volume of pre-warmed culture medium.
-
While gently vortexing or swirling the tube of medium, add the calculated volume of the this compound DMSO stock (or diluted stock) drop-wise to the medium.
-
Ensure the final concentration of DMSO in the culture medium is non-toxic to the cells (typically below 0.5%, and ideally below 0.1%).
-
Visually inspect the solution for any signs of precipitation.
-
Use the freshly prepared working solution immediately for your cell-based assays.
-
Data Presentation
This compound Solubility Data
| Solvent | Solubility | Reference |
| DMSO | ≥19.1 mg/mL | [7] |
| DMSO | 25 mg/mL (54.17 mM) | [8] |
| DMSO | 47 mg/mL | [1] |
| DMSO | 61 mg/mL (132.16 mM) | [6] |
| DMSO | Soluble to 100 mM | [2] |
Note: The solubility in aqueous solutions like cell culture media is significantly lower and is the primary challenge addressed in this guide.
Reported IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line Type | IC50 | Reference |
| B-cell acute lymphoblastic leukemia (B-ALL) | < 10 nM | [2] |
| Pediatric acute lymphoblastic leukemia (ALL) patient samples | 3.1 - 32.3 nM | [11] |
| Pancreatic ductal adenocarcinoma (Panc-1, PaTu8988t) | ~6.25 - 25 nM | [8][12] |
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound.
Experimental Workflow for Preparing this compound Working Solution
Caption: Recommended workflow for preparing this compound working solution.
References
- 1. tribioscience.com [tribioscience.com]
- 2. STF 118804 | NAMPT Inhibitors: R&D Systems [rndsystems.com]
- 3. Preclinical efficacy of the novel competitive NAMPT inhibitor this compound in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical efficacy of the novel competitive NAMPT inhibitor this compound in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. raybiotech.com [raybiotech.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. A Negative Feedback Loop Between NAMPT and TGF-β Signaling Pathway in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. glpbio.com [glpbio.com]
- 12. researchgate.net [researchgate.net]
addressing off-target effects of STF-118804
Welcome to the technical support center for STF-118804. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and address potential off-target effects during experimentation with this novel NAMPT inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and highly specific inhibitor of nicotinamide phosphoribosyltransferase (NAMPT).[1][2][3][4] NAMPT is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine dinucleotide (NAD+), a critical cofactor in numerous cellular processes.[2][5][6][7] By inhibiting NAMPT, this compound leads to a depletion of intracellular NAD+ levels, which in turn causes a metabolic collapse, activation of the AMPK pathway, inhibition of the mTOR pathway, and ultimately, cancer cell death.[5][6][7][8]
Q2: Is this compound known to have off-target effects?
Current research suggests that this compound is highly specific for NAMPT. Studies have shown that its cytotoxic effects are a direct result of NAMPT inhibition and that it does not have significant off-target effects on cell viability.[2] However, unexpected results in a specific cell line or experimental condition could be misinterpreted as off-target effects. This guide provides tools to help you discern on-target from potential off-target activities.
Q3: My cells are dying, but I'm not sure if it's due to NAMPT inhibition or an off-target effect. How can I verify this?
A key experiment to confirm that the observed cytotoxicity is due to NAMPT inhibition is a rescue experiment using nicotinamide mononucleotide (NMN). NMN is the product of the NAMPT enzyme and can be converted to NAD+ downstream of NAMPT. Supplementing your cell culture medium with exogenous NMN should reverse the cytotoxic effects of this compound if they are on-target.[5][6][7][8] If NMN supplementation does not rescue the phenotype, this may suggest a potential off-target effect that requires further investigation.
Q4: What are the expected downstream cellular effects of this compound treatment?
Treatment with this compound is expected to cause a time- and dose-dependent decrease in intracellular NAD+ and ATP levels.[5][8] This metabolic stress typically leads to the activation of AMP-activated protein kinase (AMPK) and the inhibition of the mammalian target of rapamycin (mTOR) signaling pathway.[5][6][7][8] Verifying these downstream effects can help confirm the on-target activity of this compound in your experimental system.
Troubleshooting Guides
Issue 1: Unexpectedly High Cell Death at Low Concentrations
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High sensitivity of the cell line to NAD+ depletion. | Perform a dose-response curve with a wider range of this compound concentrations to accurately determine the IC50 value for your specific cell line. | You will be able to identify the precise concentration range for your experiments. |
| Error in compound dilution. | Prepare a fresh stock solution of this compound and re-test the concentrations. | Consistent results with the new stock solution will confirm or rule out dilution errors. |
| Off-target toxicity. | Conduct an NMN rescue experiment as described in the FAQs. | If NMN rescues the cells, the effect is on-target. If not, further investigation into off-target effects is warranted. |
Issue 2: Lack of Efficacy at Expected Concentrations
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Cell line is resistant to NAMPT inhibition. | Measure intracellular NAD+ levels after this compound treatment to confirm target engagement. | A decrease in NAD+ levels indicates the compound is entering the cells and inhibiting NAMPT, even if cell viability is not affected. |
| Compound degradation. | Prepare a fresh stock solution of this compound. | Renewed efficacy will suggest the previous stock was degraded. |
| Presence of alternative NAD+ synthesis pathways. | Investigate the expression of enzymes in the Preiss-Handler pathway in your cell line. | High expression of these enzymes may confer resistance to NAMPT inhibitors. |
| Inactive compound. | Verify the activity of your this compound stock using a cell line known to be sensitive. | This will confirm the potency of your compound. |
Quantitative Data Summary
Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Panc-1 | Pancreatic Ductal Adenocarcinoma | ~25 | [5] |
| PaTu8988t | Pancreatic Ductal Adenocarcinoma | ~12.5 | [5] |
| SU86.86 | Pancreatic Ductal Adenocarcinoma | ~50 | [5] |
| MV411 | Acute Lymphoblastic Leukemia | Low nanomolar range | [1] |
| SEM | Acute Lymphoblastic Leukemia | Low nanomolar range | [3] |
| KP-Y-RL | Acute Lymphoblastic Leukemia | Low nanomolar range | [3] |
Key Experimental Protocols
Protocol 1: NMN Rescue Experiment
Objective: To determine if the observed cellular effects of this compound are due to on-target NAMPT inhibition.
Methodology:
-
Seed cells in a 96-well plate at a density appropriate for your cell line and allow them to adhere overnight.
-
Prepare a stock solution of nicotinamide mononucleotide (NMN) in sterile water or PBS.
-
Pre-treat the cells with a final concentration of 25 µM NMN for 6 hours.[8]
-
Following the pre-treatment, add this compound at various concentrations to the NMN-containing media. Include control wells with no this compound and wells with this compound but no NMN.
-
Incubate the cells for the desired experimental duration (e.g., 72 hours).
-
Assess cell viability using a standard method such as an MTT or CellTiter-Glo assay.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To directly confirm the binding of this compound to its target protein, NAMPT, within intact cells.
Methodology:
-
Treat cultured cells with either vehicle control or this compound at the desired concentration for a specified time.
-
Harvest the cells, wash with PBS, and resuspend in a lysis buffer.
-
Divide the cell lysate into several aliquots.
-
Heat the aliquots to a range of different temperatures in a PCR machine.[9]
-
After heating, centrifuge the samples to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble NAMPT in each sample using Western blotting or other protein detection methods.
-
Binding of this compound to NAMPT is expected to increase its thermal stability, resulting in more soluble protein at higher temperatures compared to the vehicle-treated control.[10]
Protocol 3: Kinome Profiling to Assess Off-Target Kinase Inhibition
Objective: To broadly screen for potential off-target effects of this compound on cellular kinases.
Methodology:
-
Treat cells with this compound or a vehicle control.
-
Lyse the cells and quantify the protein concentration.
-
Incubate the cell lysates with multiplexed inhibitor beads (MIBs) which can bind to a large fraction of the cellular kinome.[11][12][13]
-
After incubation, wash the beads to remove non-specifically bound proteins.
-
Elute the bound kinases from the beads.
-
Identify and quantify the captured kinases using mass spectrometry.
-
Compare the kinase profiles of the this compound-treated and control samples to identify any kinases that are differentially bound, which may indicate an off-target interaction.
Visualizations
Caption: Signaling pathway of this compound action.
Caption: Troubleshooting workflow for unexpected results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. ashpublications.org [ashpublications.org]
- 3. Next-generation NAMPT inhibitors identified by sequential high-throughput phenotypic chemical and functional genomic screens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tribioscience.com [tribioscience.com]
- 5. Preclinical efficacy of the novel competitive NAMPT inhibitor this compound in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. Preclinical efficacy of the novel competitive NAMPT inhibitor this compound in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent advances in methods to assess the activity of the kinome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinome and Transcriptome Profiling Reveal Broad and Distinct Activities of Erlotinib, Sunitinib, and Sorafenib in the Mouse Heart and Suggest Cardiotoxicity From Combined Signal Transducer and Activator of Transcription and Epidermal Growth Factor Receptor Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dynamic profiling of the glioma kinome – C. Ryan Miller Lab [sites.uab.edu]
Technical Support Center: Enhancing STF-118804 Efficacy In Vivo
Welcome to the technical support center for STF-118804, a potent and specific inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound in in vivo experiments and to troubleshoot common challenges to maximize its therapeutic efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a highly specific, next-generation competitive inhibitor of NAMPT, the rate-limiting enzyme in the NAD+ salvage pathway.[1] By inhibiting NAMPT, this compound depletes intracellular nicotinamide adenine dinucleotide (NAD+) levels, a critical coenzyme for numerous cellular processes, including redox reactions and as a substrate for enzymes like PARPs and sirtuins.[1][2] This NAD+ depletion leads to a metabolic collapse, characterized by decreased glucose uptake, reduced lactate excretion, and a drop in ATP levels.[1][3] Consequently, this metabolic crisis activates the energy sensor AMP-activated protein kinase (AMPK) and inhibits the mTOR pathway, ultimately inducing apoptosis and cell death in cancer cells.[1][4]
Q2: In which cancer models has this compound shown in vivo efficacy?
A2: this compound has demonstrated significant in vivo antitumor activity in preclinical models of pancreatic ductal adenocarcinoma (PDAC) and high-risk acute lymphoblastic leukemia (ALL).[1][5] In an orthotopic mouse model of PDAC, this compound reduced tumor growth.[1][4] Similarly, in a xenotransplant model of high-risk ALL, this compound improved survival and was shown to be effective in depleting leukemia-initiating cells.[5]
Q3: What is the recommended formulation and route of administration for in vivo studies?
A3: For in vivo studies in mice, this compound is typically administered via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.[1][5] A common formulation involves initially dissolving this compound in dimethyl sulfoxide (DMSO) to create a stock solution.[6] This stock solution is then further diluted with vehicles such as a mixture of PEG300, Tween 80, and sterile water, or corn oil for administration.[6] It is crucial to ensure the final solution is homogeneous and freshly prepared for optimal results.[6]
Q4: What are the known toxicities associated with this compound and other NAMPT inhibitors?
A4: As a class, NAMPT inhibitors have shown dose-limiting toxicities in clinical trials, with the most common being thrombocytopenia (low platelet count) and gastrointestinal issues.[1] Retinal toxicity has also been reported for some NAMPT inhibitors in preclinical models.[1] In a pancreatic cancer xenograft study with this compound at a dose of 25 mg/kg, no significant toxicity or weight loss was observed during the treatment course.[1] However, it is always recommended to conduct preliminary dose-escalation studies in your specific animal model to determine the maximum tolerated dose (MTD) and to monitor for signs of toxicity, such as changes in body weight, behavior, and complete blood counts.
Q5: Can the effects of this compound be rescued?
A5: Yes, the cytotoxic effects of this compound can be reversed by the administration of nicotinamide mononucleotide (NMN) or nicotinic acid (NA).[1] These molecules can replenish the NAD+ pool through pathways that bypass NAMPT, thus rescuing the cells from metabolic collapse.[1] This rescue effect confirms the on-target activity of this compound.
Troubleshooting Guide
This guide addresses common issues that may arise during in vivo experiments with this compound and provides potential solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Lack of or Suboptimal Tumor Growth Inhibition | Inadequate Drug Exposure: Poor pharmacokinetics (e.g., rapid clearance), suboptimal dosing or scheduling. | - Optimize Dose and Schedule: Conduct a dose-response study to determine the most effective dose. The therapeutic effects of some NAD+ depleting agents are schedule-dependent.[7] Consider more frequent dosing (e.g., twice daily) to maintain adequate plasma concentrations.[5] - Confirm Target Engagement: Measure NAD+ levels in tumor tissue and/or peripheral blood mononuclear cells (PBMCs) post-treatment to confirm that this compound is inhibiting NAMPT in vivo.[1] A significant decrease in NAD+ levels indicates target engagement. |
| Poor Formulation or Administration: Drug precipitation, incorrect vehicle, or improper injection technique. | - Verify Formulation: Ensure this compound is fully dissolved in the vehicle. Prepare fresh formulations for each injection.[6] Consider using a formulation with PEG300 and Tween 80 to improve solubility.[6] - Refine Injection Technique: For subcutaneous injections, ensure the needle is inserted at a shallow angle into a tented fold of skin to avoid intramuscular or intradermal administration.[7] | |
| Drug Resistance: The tumor model may have intrinsic or acquired resistance to NAMPT inhibition. | - Investigate Resistance Mechanisms: Assess the expression of enzymes involved in alternative NAD+ synthesis pathways, such as Nicotinate Phosphoribosyltransferase (NAPRT) and Quinolinate Phosphoribosyltransferase (QPRT). Overexpression of these can confer resistance. - Consider Combination Therapy: Combine this compound with other agents to overcome resistance. For example, co-treatment with chemotherapeutics like gemcitabine or PARP inhibitors has shown synergistic or additive effects.[1][2] | |
| Observed Toxicity (e.g., Weight Loss, Lethargy) | Dose is Too High: The administered dose exceeds the maximum tolerated dose (MTD) in the specific animal strain or model. | - Perform a Dose De-escalation Study: Reduce the dose of this compound and monitor for signs of toxicity.[1] - Adjust Dosing Schedule: Consider less frequent administration to allow for recovery between doses. |
| Formulation Issues: The vehicle itself may be causing irritation or toxicity. | - Evaluate Vehicle Toxicity: Administer the vehicle alone as a control group to assess its tolerability. - Optimize Vehicle Composition: If the vehicle is suspected to be the cause, explore alternative, well-tolerated vehicles. | |
| High Variability in Tumor Response Between Animals | Inconsistent Tumor Inoculation: Variation in the number of viable cells injected or the location of injection. | - Standardize Inoculation Protocol: Ensure a consistent number of viable cells is injected subcutaneously in the same anatomical location for all animals. - Use Matrigel: Mixing cells with Matrigel can improve tumor take rate and consistency of growth. |
| Heterogeneity of the Tumor Model: Patient-derived xenograft (PDX) models can exhibit significant inter-tumoral heterogeneity. | - Increase Sample Size: A larger number of animals per group can help to achieve statistical significance despite tumor heterogeneity. - Characterize the Model: If possible, molecularly characterize the tumors to identify potential biomarkers that correlate with response. |
Experimental Protocols
In Vivo Efficacy Study in an Orthotopic Pancreatic Cancer Model
This protocol is adapted from a study demonstrating the in vivo efficacy of this compound.[1]
-
Cell Culture and Preparation:
-
Culture Panc-1 cells engineered to express GFP-luciferase in appropriate media.
-
On the day of injection, harvest cells and resuspend them in sterile, serum-free media or PBS at a concentration of 1 x 10^7 cells/mL. Keep cells on ice.
-
-
Animal Model:
-
Use immunodeficient mice (e.g., nude mice), 4-6 weeks old.
-
-
Orthotopic Tumor Implantation:
-
Anesthetize the mouse.
-
Make a small incision in the left abdominal flank to expose the pancreas.
-
Inject 1 x 10^6 cells (in 100 µL) into the tail of the pancreas.
-
Close the incision with sutures.
-
-
Treatment Protocol:
-
Allow tumors to establish for 7-10 days. Monitor tumor growth via bioluminescence imaging.
-
Randomize mice into treatment groups (e.g., vehicle control, this compound).
-
Prepare the this compound formulation (e.g., 25 mg/kg in a suitable vehicle).
-
Administer this compound or vehicle via intraperitoneal injection daily for 3 consecutive weeks.[1]
-
-
Monitoring and Endpoint:
-
Monitor tumor growth weekly using bioluminescence imaging.
-
Measure body weight twice weekly to assess toxicity.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure tumor weight and volume.
-
Tumor tissue can be collected for pharmacodynamic analysis (e.g., NAD+ levels).
-
Combination Therapy with Gemcitabine
This protocol outlines a strategy for combining this compound with gemcitabine in vitro, which can be adapted for in vivo studies.[1]
-
Cell Culture:
-
Plate pancreatic cancer cells (e.g., Panc-1, PaTu8988t) in 96-well plates.
-
-
Drug Treatment:
-
Pre-incubate cells with gemcitabine for 6-8 hours in nucleotide-free serum.[1]
-
Add this compound to the gemcitabine-containing media.
-
Include control groups with vehicle, this compound alone, and gemcitabine alone.
-
-
Viability Assay:
-
After 48-72 hours of combination treatment, assess cell viability using an appropriate method (e.g., Trypan blue exclusion, MTT assay).[1]
-
Visualizations
Signaling Pathway of this compound
Caption: this compound inhibits NAMPT, leading to NAD+ depletion and metabolic collapse, which in turn activates AMPK, inhibits mTOR, and induces apoptosis.
In Vivo Efficacy Experimental Workflow
Caption: A typical workflow for assessing the in vivo efficacy of this compound in a xenograft mouse model.
Troubleshooting Logic for Suboptimal Efficacy
Caption: A logical flowchart for troubleshooting suboptimal in vivo efficacy of this compound.
References
- 1. Preclinical efficacy of the novel competitive NAMPT inhibitor this compound in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Matrix Screen Identifies Synergistic Combination of PARP Inhibitors and Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibitors in Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical efficacy of the novel competitive NAMPT inhibitor this compound in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Synergistic Effects of PARP Inhibition and Cholesterol Biosynthesis Pathway Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Schedule-dependent antitumor effect of gemcitabine in in vivo model system - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle in Pancreatic Cancer Models: STF-118804 vs. FK866
In the landscape of pancreatic cancer therapeutics, targeting cellular metabolism has emerged as a promising strategy. Nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD salvage pathway, is a key player in maintaining the high energetic demands of cancer cells. This guide provides a detailed comparison of two potent NAMPT inhibitors, STF-118804 and FK866, based on preclinical studies in pancreatic ductal adenocarcinoma (PDAC) models.
Mechanism of Action: A Shared Target, Different Approaches
Both this compound and FK866 function by inhibiting NAMPT, leading to a depletion of intracellular NAD+ levels. NAD+ is a critical coenzyme for numerous cellular processes, including glycolysis, the tricarboxylic acid (TCA) cycle, and DNA repair. By reducing NAD+ availability, these inhibitors trigger a metabolic collapse within cancer cells, ultimately leading to decreased cell viability and growth.
While both molecules target the same enzyme, this compound is described as a next-generation, highly specific competitive inhibitor of NAMPT. In contrast, FK866 is characterized as a non-competitive inhibitor. This difference in binding mechanism may influence their respective pharmacological profiles.
Below is a diagram illustrating the central role of NAMPT in the NAD salvage pathway and its inhibition by this compound and FK866.
Caption: Inhibition of NAMPT by this compound and FK866 disrupts the NAD+ salvage pathway.
In Vitro Efficacy: A Comparative Look at Pancreatic Cancer Cell Lines
Preclinical studies have evaluated the cytotoxic effects of this compound and FK866 across various PDAC cell lines. The following tables summarize the key quantitative data from these investigations.
Cell Viability (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function.
| Cell Line | This compound IC50 (nM) |
| Panc-1 | 13.3 |
| PaTu8988t | 17.0 |
| SU86.86 | 70.1 |
| Panc04.03 | 49.0 |
Data for FK866 IC50 values in the same direct comparative study were presented graphically, showing a similar nanomolar range of activity.
Impact on Cellular Metabolism
The inhibition of NAMPT leads to a significant reduction in key metabolic molecules.
| Treatment (Concentration) | Cell Line | % Reduction in NAD+ Levels | % Reduction in ATP Levels |
| This compound (25 nM) | Panc-1 | ~60% | ~50% |
| This compound (25 nM) | PaTu8988t | ~70% | Not Reported |
| This compound (100 nM) | SU86.86 | ~80% | ~60% |
FK866 has also been shown to decrease NAD and ATP levels in pancreatic cancer cells, leading to metabolic collapse.
In Vivo Performance: Orthotopic Pancreatic Cancer Models
The antitumor activity of this compound and FK866 has been assessed in an orthotopic mouse model of pancreatic cancer, where human pancreatic cancer cells (Panc-1) are implanted into the pancreas of immunodeficient mice.
| Treatment (Dose) | Duration of Treatment | % Tumor Growth Inhibition |
| This compound | 21 days | Significant reduction in tumor size |
| FK866 | 21 days | Significant reduction in tumor size |
Both this compound and FK866 demonstrated a comparable reduction in tumor size after 21 days of treatment in the orthotopic Panc-1 xenograft model. A study also showed that FK866 treatment decreased tumor size in a xenograft mouse model using Panc-1 cells.
Signaling Pathway Modulation: AMPK Activation and mTOR Inhibition
A key consequence of the metabolic stress induced by NAMPT inhibition is the activation of AMP-activated protein kinase (AMPK) and the subsequent inhibition of the mammalian target of rapamycin (mTOR) pathway. AMPK acts as a cellular energy sensor, and its activation under low ATP conditions promotes catabolic processes while inhibiting anabolic pathways like the one controlled by mTOR, which is crucial for cell growth and proliferation.
Caption: NAMPT inhibition leads to AMPK activation and mTOR inhibition.
Combination Therapy Potential
Both this compound and FK866 have shown potential for synergistic or additive effects when combined with other chemotherapeutic agents. This compound demonstrated an additive effect in decreasing cell viability when combined with paclitaxel, gemcitabine, and etoposide. Similarly, FK866 has been shown to sensitize pancreatic cancer cells to gemcitabine.
Experimental Protocols
The following are summaries of the key experimental methodologies used to generate the comparative data.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Pancreatic cancer cells were seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Drug Treatment: Cells were treated with various concentrations of this compound or FK866 for 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for a few hours. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals were dissolved using a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance of the solution was measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Orthotopic Mouse Model of Pancreatic Cancer
-
Cell Preparation: Human pancreatic cancer cells (e.g., Panc-1) expressing a reporter gene like GFP-luciferase were prepared.
-
Surgical Implantation: Anesthetized immunodeficient mice underwent a surgical procedure to expose the pancreas. A small volume of the cell suspension was then injected into the pancreas.
-
Tumor Growth Monitoring: Tumor growth was monitored over time using methods like bioluminescence imaging.
-
Drug Administration: Once tumors reached a certain size, mice were randomized into treatment groups (vehicle, this compound, or FK866). The drugs were administered through a specific route (e.g., intraperitoneal injection) for a defined period.
-
Endpoint Analysis: At the end of the treatment period, mice were euthanized, and tumors were excised, weighed, and further analyzed for biomarkers (e.g., NAD levels).
Caption: Experimental workflow for the in vivo comparison of this compound and FK866.
Conclusion
Both this compound and FK866 are potent inhibitors of NAMPT that demonstrate significant preclinical efficacy in pancreatic cancer models. They effectively reduce cancer cell viability and inhibit tumor growth by inducing metabolic collapse. The available data suggests that this compound and FK866 have a similar profile of action and comparable in vivo efficacy in the models tested. The choice between these two inhibitors for further clinical development may depend on factors such as their pharmacokinetic properties, toxicity profiles, and potential for combination therapies. The promising preclinical results for both compounds underscore the therapeutic potential of targeting NAD metabolism in pancreatic cancer.
A Comparative Guide to the Efficacy of STF-118804 and Other NAMPT Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Nicotinamide phosphoribosyltransferase (NAMPT) has emerged as a critical therapeutic target in oncology due to its rate-limiting role in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1][2] Cancer cells, with their high metabolic demands, are particularly dependent on this pathway for survival, proliferation, and DNA repair.[3][4] This guide provides a comparative analysis of the preclinical efficacy of STF-118804, a next-generation NAMPT inhibitor, against other well-characterized inhibitors such as FK866 and GMX1778 (also known as CHS-828).
Mechanism of Action: Targeting the Engine of Cancer Metabolism
NAMPT inhibitors exert their anti-cancer effects by depleting the intracellular pool of NAD+, a crucial coenzyme for a multitude of cellular processes. This depletion leads to a metabolic collapse, characterized by reduced ATP production, activation of the energy-sensing AMPK pathway, and inhibition of the mTOR signaling pathway, ultimately culminating in cancer cell death.[5][6] The efficacy of these inhibitors is particularly pronounced in tumors that are highly reliant on the NAMPT-mediated salvage pathway for NAD+ regeneration.[7]
Comparative Efficacy Data
The following table summarizes the in vitro and in vivo efficacy of this compound in comparison to other NAMPT inhibitors across various cancer cell lines.
| Inhibitor | Cancer Type | Cell Line | IC50 (nM) | In Vivo Model | Tumor Growth Inhibition | Reference |
| This compound | Pancreatic Ductal Adenocarcinoma (PDAC) | Panc-1 | ~10 | Orthotopic Xenograft (Panc-1) | Significant reduction in tumor size | [5][8] |
| Pancreatic Ductal Adenocarcinoma (PDAC) | PaTu8988t | ~6 | - | - | [5] | |
| Acute Lymphoblastic Leukemia (ALL) | Various B-ALL lines | Low nM range | Orthotopic Xenotransplant | Extended survival, reduced LICs | [9][10] | |
| FK866 | Pancreatic Ductal Adenocarcinoma (PDAC) | Panc-1 | ~10 | Orthotopic Xenograft (Panc-1) | Significant reduction in tumor size | [5][8] |
| Small Cell Lung Cancer (SCLC) | Various SCLC lines | 0.38 - 7.2 | - | - | [11] | |
| Hematologic Malignancies | Various cell lines | Low nM range | Xenograft models | Prevented and abrogated tumor growth | [12] | |
| GMX1778 (CHS-828) | Neuroendocrine Tumors | GOT1 | ~10 | Xenograft (GOT1) | Complete tumor eradication (250 mg/kg/w) | [13][14] |
| Various Cancers | Various cell lines | Potent in vitro activity | Xenograft models | Antitumor activity | [15][16] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to evaluate the efficacy of NAMPT inhibitors.
NAMPT Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of NAMPT. A common method is a coupled-enzyme assay:
-
Reaction Initiation : Recombinant NAMPT enzyme is incubated with its substrates, nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP), in the presence of the test inhibitor (e.g., this compound) or a vehicle control.[17][18]
-
NMN to NAD+ Conversion : The product of the first reaction, nicotinamide mononucleotide (NMN), is converted to NAD+ by the enzyme NMNAT.[9]
-
NAD+ Detection : The newly synthesized NAD+ is then used as a substrate by a NAD+-dependent enzyme, such as alcohol dehydrogenase, which reduces a substrate and generates a fluorescent or colorimetric signal.[17][18]
-
Signal Measurement : The signal intensity is measured over time using a plate reader. A decrease in signal in the presence of the inhibitor corresponds to its inhibitory activity.[9][17]
Cell Viability Assay
These assays determine the effect of NAMPT inhibitors on cancer cell survival and proliferation.
-
Cell Seeding : Cancer cells are seeded in 96-well plates at a predetermined density.[9]
-
Compound Treatment : Cells are treated with a range of concentrations of the NAMPT inhibitor or a vehicle control for a specified duration (e.g., 72 hours).[9][15]
-
Viability Assessment :
-
Metabolic Assays (e.g., MTT, CellTiter-Glo) : These assays measure the metabolic activity of viable cells. For instance, the CellTiter-Glo assay quantifies ATP levels, which correlate with cell viability.[11]
-
Dye Exclusion Assays (e.g., Trypan Blue) : This method distinguishes between viable and non-viable cells based on membrane integrity.
-
-
Data Analysis : The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.[9]
In Vivo Tumor Xenograft Studies
Animal models are essential for evaluating the in vivo efficacy of anti-cancer agents.
-
Tumor Implantation : Human cancer cells are implanted into immunocompromised mice, either subcutaneously or orthotopically (into the organ of origin).[5][10]
-
Treatment Administration : Once tumors reach a palpable size, mice are randomized into treatment and control groups. The NAMPT inhibitor is administered via a specified route (e.g., subcutaneous injection, oral gavage) and schedule.[5][9]
-
Tumor Growth Monitoring : Tumor volume is measured regularly using calipers or through bioluminescence imaging if the cancer cells are engineered to express luciferase.[5][10]
-
Endpoint Analysis : At the end of the study, tumors are excised and weighed. Further analyses, such as histology and biomarker assessment, may be performed. Animal survival is also a key endpoint.[10]
Concluding Remarks
This compound demonstrates potent preclinical efficacy against a range of cancer types, with activity comparable or superior to first-generation NAMPT inhibitors like FK866.[5][10] Its ability to induce metabolic collapse in cancer cells highlights the therapeutic potential of targeting NAD+ biosynthesis.[6][19] The provided experimental frameworks offer a solid foundation for researchers to further investigate and compare the efficacy of novel NAMPT inhibitors. Future studies focusing on combination therapies and the identification of predictive biomarkers will be crucial for the successful clinical translation of this promising class of anti-cancer agents.[8][20] While early clinical trials of some NAMPT inhibitors were hampered by toxicities such as thrombocytopenia, ongoing research aims to improve the therapeutic window, potentially through co-administration with agents like nicotinic acid to protect normal tissues.[21][22]
References
- 1. research.uniupo.it [research.uniupo.it]
- 2. oaepublish.com [oaepublish.com]
- 3. What NAMPT inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical efficacy of the novel competitive NAMPT inhibitor this compound in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Preclinical efficacy of the novel competitive NAMPT inhibitor this compound in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. ashpublications.org [ashpublications.org]
- 11. ascopubs.org [ascopubs.org]
- 12. The NAD biosynthesis inhibitor APO866 has potent antitumor activity against hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
- 15. The Small Molecule GMX1778 Is a Potent Inhibitor of NAD+ Biosynthesis: Strategy for Enhanced Therapy in Nicotinic Acid Phosphoribosyltransferase 1-Deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. apexbt.com [apexbt.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. oncotarget.com [oncotarget.com]
- 20. Frontiers | Review of various NAMPT inhibitors for the treatment of cancer [frontiersin.org]
- 21. Frontiers | Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy [frontiersin.org]
- 22. aacrjournals.org [aacrjournals.org]
Validating STF-118804's Impact on mTOR Signaling: A Comparative Analysis
For Immediate Release
This guide provides a comprehensive comparison of STF-118804's effect on mTOR signaling with alternative mTOR inhibitors. Designed for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, details experimental protocols, and visualizes essential pathways and workflows to support further investigation and decision-making in mTOR-related research.
Abstract
This compound is a novel and highly specific inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), a critical enzyme in the NAD+ salvage pathway. By depleting intracellular NAD+ and ATP levels, this compound induces metabolic stress, leading to the activation of AMP-activated protein kinase (AMPK) and subsequent inhibition of the mTOR signaling pathway.[1][2][3] This guide compares the indirect inhibitory effect of this compound on mTOR signaling with that of direct mTOR inhibitors, including rapalogs, pan-mTOR inhibitors, and dual PI3K/mTOR inhibitors.
Comparative Analysis of Inhibitor Potency
The following tables summarize the inhibitory concentrations of this compound and various classes of direct mTOR inhibitors.
Table 1: this compound Effect on mTOR Signaling (Indirect Inhibition)
| Compound | Mechanism of Action | Cell Line | Concentration | Effect on mTOR Pathway |
| This compound | NAMPT Inhibitor (induces metabolic stress, activating AMPK, which inhibits mTOR) | PaTu8988t, SU86.86 (Pancreatic Cancer) | 25 nM, 100 nM | Decreased phosphorylation of mTOR, S6K, and 4E-BP1 |
Note: The effect of this compound on mTOR signaling is indirect. The provided concentrations are those at which downstream inhibition of mTOR pathway components was observed via Western Blot.
Table 2: Direct mTOR Inhibitors - In Vitro Kinase Assay IC50 Values
| Compound | Inhibitor Class | IC50 (mTOR Kinase) |
| Rapamycin | Rapalog (mTORC1 specific) | Not applicable (allosteric inhibitor) |
| Torin-1 | Pan-mTOR | 2 - 10 nM |
| Torin-2 | Pan-mTOR | ~10 nM |
| AZD8055 | Pan-mTOR | 0.8 nM |
| PP242 | Pan-mTOR | 8 nM |
| KU-0063794 | Pan-mTOR | ~10 nM |
| NVP-BEZ235 | Dual PI3K/mTOR | 6 - 20.7 nM |
| PI-103 | Dual PI3K/mTOR | 20 - 30 nM |
Table 3: Pan-mTOR Inhibitors - Cellular IC50 Values for Proliferation
| Compound | Cell Line | IC50 (Proliferation) |
| Torin-1 | - | 22 nM |
| Torin-2 | - | 8 nM |
| AZD8055 | U87MG, A549, H838 | 20 - 53 nM |
| PP242 | - | 285 nM |
| KU-0063794 | - | 230 nM |
Signaling Pathways and Experimental Workflows
To elucidate the mechanisms and experimental approaches discussed, the following diagrams are provided.
mTOR Signaling Pathway
Caption: The mTOR signaling pathway and points of inhibition.
Experimental Workflow for Inhibitor Validation
Caption: General workflow for validating mTOR inhibitor efficacy.
Logical Validation of this compound's Effect
Caption: Logical framework for validating this compound's effect.
Experimental Protocols
Western Blot Analysis of mTOR Pathway Phosphorylation
This protocol is adapted from established methods for analyzing mTOR signaling.
-
Cell Culture and Treatment: Plate cells (e.g., pancreatic cancer cell lines PaTu8988t or SU86.86) and grow to 70-80% confluency. Treat cells with desired concentrations of this compound or other mTOR inhibitors for the specified duration (e.g., 48 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total mTOR, S6K1, 4E-BP1, and AMPK overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensity using densitometry software.
In Vitro mTOR Kinase Assay
This protocol provides a general framework for assessing the direct inhibitory activity of compounds on mTOR kinase.
-
Immunoprecipitation of mTORC1/mTORC2: Lyse cells (e.g., HEK293T) and immunoprecipitate the mTOR complex using an antibody against a component of the complex (e.g., mTOR or Raptor for mTORC1).
-
Kinase Reaction: Resuspend the immunoprecipitated complex in a kinase assay buffer.
-
Inhibitor Addition: Add the test inhibitor (e.g., pan-mTOR or dual PI3K/mTOR inhibitors) at various concentrations.
-
Substrate Addition: Initiate the kinase reaction by adding a recombinant substrate (e.g., GST-4E-BP1 or GST-S6K1) and ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer.
-
Analysis: Analyze the phosphorylation of the substrate by Western blotting using a phospho-specific antibody. The IC50 value can be determined by quantifying the reduction in substrate phosphorylation at different inhibitor concentrations.
Conclusion
This compound presents a distinct, indirect mechanism of mTOR signaling inhibition by targeting cellular metabolism. This contrasts with other classes of inhibitors that directly target the mTOR kinase. The quantitative data and experimental protocols provided in this guide offer a framework for the comparative evaluation of these different inhibitory strategies, aiding in the selection of appropriate tools for research and the development of novel therapeutic approaches targeting the mTOR pathway.
References
A Comparative Analysis of NAMPT Inhibitors: STF-118804 and OT-82
In the landscape of targeted cancer therapy, the inhibition of nicotinamide phosphoribosyltransferase (NAMPT) has emerged as a promising strategy. This enzyme is a linchpin in the NAD+ salvage pathway, a critical route for cellular energy production and DNA repair, particularly in rapidly proliferating cancer cells. This guide provides a detailed comparative analysis of two next-generation NAMPT inhibitors, STF-118804 and OT-82, for researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting a Metabolic Vulnerability
Both this compound and OT-82 are highly specific and potent inhibitors of NAMPT.[1][2][3] By blocking this enzyme, they disrupt the synthesis of nicotinamide mononucleotide (NMN), a key precursor to NAD+.[4] This leads to a cascade of downstream effects, including the depletion of cellular NAD+ and ATP levels, ultimately triggering metabolic collapse and apoptotic cell death in cancer cells.[4][5][6] While both compounds share this primary mechanism, their development and reported preclinical efficacies show nuanced differences, particularly in their targeted cancer types and toxicity profiles.
Preclinical Efficacy: A Tale of Two Inhibitors
This compound: A Focus on Pancreatic Cancer and Leukemia
This compound has demonstrated significant preclinical efficacy in models of pancreatic ductal adenocarcinoma (PDAC) and acute lymphoblastic leukemia (ALL).[1][7] Studies have shown that this compound reduces the viability and growth of various PDAC cell lines and inhibits colony formation in soft agar.[4][8] In vivo, it has been shown to reduce tumor size in an orthotopic pancreatic cancer model.[1][4] Furthermore, this compound exhibits a synergistic effect when combined with conventional chemotherapeutic agents like gemcitabine, paclitaxel, and etoposide.[1][4] In the context of leukemia, this compound has shown particular potency against B-ALL cell lines with MLL chromosomal translocations and has demonstrated the ability to deplete leukemia-initiating cells.[7][9]
OT-82: A Promising Agent for Hematological Malignancies and Ewing Sarcoma
OT-82 has been extensively evaluated in preclinical models of hematological malignancies, including various types of leukemia and lymphoma, where it has shown strong efficacy.[6][10][11] It is selectively toxic to cells of hematopoietic origin.[5] In addition to its potent anti-leukemic activity, OT-82 has been investigated as a therapeutic option for Ewing sarcoma, an aggressive pediatric bone cancer.[12][13] In these models, OT-82 induced DNA damage, cell cycle arrest, and apoptosis.[13][14] A key finding from toxicological studies is that OT-82 did not exhibit the cardiac, neurological, or retinal toxicities that have been observed with some other NAMPT inhibitors.[10][15]
Quantitative Comparison of In Vitro Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and OT-82 in various cancer cell lines as reported in preclinical studies.
| Cell Line | Cancer Type | Compound | IC50 (nM) | Reference |
| MV4-11 | Acute Myeloid Leukemia | This compound | Low nanomolar range | [9] |
| RS4;11 | Acute Lymphoblastic Leukemia | OT-82 | 1.05 | [5] |
| U937 | Histiocytic Lymphoma | OT-82 | 2.70 | [5] |
| Panc-1 | Pancreatic Cancer | This compound | ~25 (NAD depletion) | [1][8] |
| PaTu8988t | Pancreatic Cancer | This compound | ~25 (NAD depletion) | [1][8] |
| SU86.86 | Pancreatic Cancer | This compound | ~100 (NAD depletion) | [1][8] |
| MCF-7 | Breast Cancer | OT-82 | 37.92 | [5] |
| U87 | Glioblastoma | OT-82 | 29.52 | [5] |
| HT29 | Colorectal Cancer | OT-82 | 15.67 | [5] |
| H1299 | Non-small Cell Lung Cancer | OT-82 | 7.95 | [5] |
Signaling Pathways and Experimental Workflows
The inhibition of NAMPT by this compound and OT-82 initiates a series of downstream events. The primary consequence is the depletion of NAD+, which in turn affects multiple cellular processes.
Caption: Signaling pathway of NAMPT inhibition by this compound and OT-82.
A typical experimental workflow to assess the efficacy of these inhibitors is outlined below.
Caption: General experimental workflow for evaluating NAMPT inhibitors.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound or OT-82 for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.[8]
NAD+/NADH and ATP Measurement
-
Cell Lysis: After treatment with the inhibitors, lyse the cells using a suitable lysis buffer.
-
Assay Kits: Use commercially available NAD/NADH-Glo™ and CellTiter-Glo® Luminescent Cell Viability Assay kits (Promega) according to the manufacturer's instructions.
-
Luminescence Reading: Measure the luminescent signal using a luminometer.
-
Data Normalization: Normalize the readings to the protein concentration of the cell lysates.[6][8]
In Vivo Xenograft Studies
-
Cell Implantation: Subcutaneously or orthotopically inject cancer cells into immunodeficient mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Drug Administration: Administer this compound or OT-82 via a suitable route (e.g., oral gavage, subcutaneous injection) at predetermined doses and schedules.[1][5]
-
Tumor Monitoring: Measure tumor volume with calipers at regular intervals.
-
Toxicity Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
Conclusion
Both this compound and OT-82 are potent NAMPT inhibitors with compelling preclinical data supporting their further development as anticancer agents. This compound has shown particular promise in pancreatic cancer and specific subtypes of leukemia, while OT-82 has demonstrated a strong therapeutic window in hematological malignancies and Ewing sarcoma with a favorable toxicity profile. The choice between these inhibitors for further investigation will likely depend on the specific cancer type and the potential for combination therapies. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of these promising molecules.
References
- 1. Preclinical efficacy of the novel competitive NAMPT inhibitor this compound in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Facebook [cancer.gov]
- 4. Preclinical efficacy of the novel competitive NAMPT inhibitor this compound in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Effective targeting of NAMPT in patient-derived xenograft models of high-risk pediatric acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. OT-82, a novel anticancer drug candidate that targets the strong dependence of hematological malignancies on NAD biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT) with OT-82 induces DNA damage, cell death, and suppression of tumor growth in preclinical models of Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Review of various NAMPT inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validating STF-118804's Anti-Tumor Activity In Vivo: A Comparative Guide
For researchers and drug development professionals, this guide provides an objective comparison of the in vivo anti-tumor activity of STF-118804, a novel and highly specific inhibitor of nicotinamide phosphoribosyltransferase (NAMPT). The following sections detail its mechanism of action, comparative efficacy against other NAMPT inhibitors and standard-of-care treatments, and comprehensive experimental protocols.
Mechanism of Action: Targeting Cancer Metabolism
This compound exerts its anti-tumor effects by inhibiting NAMPT, the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1][2] This inhibition leads to a cascade of events within cancer cells:
-
NAD+ Depletion: this compound causes a significant drop in intracellular NAD+ levels, a critical coenzyme for numerous metabolic and signaling processes.[1][3]
-
Metabolic Collapse: The depletion of NAD+ disrupts cellular metabolism, leading to decreased glucose uptake, lactate excretion, and ATP levels.[1][4]
-
AMPK Activation and mTOR Inhibition: The resulting energy stress activates AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.[1][5] Activated AMPK, in turn, inhibits the mammalian target of rapamycin (mTOR) pathway, a central regulator of cell growth and proliferation.[1][6]
This targeted approach effectively starves cancer cells of the energy required for their rapid growth and survival.
References
- 1. Preclinical efficacy of the novel competitive NAMPT inhibitor this compound in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Establishment of an orthotopic pancreatic cancer mouse model: Cells suspended and injected in Matrigel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical efficacy of the novel competitive NAMPT inhibitor this compound in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. Frontiers | Review of various NAMPT inhibitors for the treatment of cancer [frontiersin.org]
Unveiling the Bioenergetic Impact of STF-118804: A Comparative Analysis of ATP Depletion
A deep dive into the metabolic consequences of Nicotinamide Phosphoribosyltransferase (NAMPT) inhibition reveals STF-118804 as a potent modulator of cellular ATP levels. This guide provides a comparative analysis of this compound against other known NAMPT inhibitors, FK866 and GMX1778, with a focus on their impact on cellular energy currency. The following sections present quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows to equip researchers in drug development and cancer biology with a comprehensive understanding of these compounds.
This compound is a highly specific and competitive inhibitor of NAMPT, the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1][2][3][4] By impeding NAMPT activity, this compound effectively depletes the intracellular pool of NAD+, a critical coenzyme for numerous cellular processes, including ATP production through glycolysis and oxidative phosphorylation.[5][6] This disruption of cellular energetics leads to a metabolic collapse and ultimately triggers cell death, particularly in cancer cells that exhibit high metabolic rates and a strong dependence on the NAD+ salvage pathway.[1][7]
Comparative Efficacy of NAMPT Inhibitors on ATP Levels
The inhibitory effect of this compound on ATP production is a shared characteristic among NAMPT inhibitors. To provide a clear comparison, the following tables summarize the quantitative impact of this compound, FK866, and GMX1778 on intracellular ATP and NAD+ levels across various cancer cell lines.
| Compound | Cell Line | Concentration | Time Point | ATP Level (% of Control) | NAD+ Level (% of Control) | Citation |
| This compound | Panc-1 | 25 nM | 48 hours | ~50% | Not Specified | [1][3][8] |
| This compound | SU86.86 | 100 nM | 48 hours | ~40% | Not Specified | [1][3][8] |
| This compound | NB1691 | 10 nM | Not Specified | Significantly Reduced | Not Specified | [7] |
| FK866 | Panc-1 | Not Specified | Not Specified | Decreased | Decreased | [1][2] |
| FK866 | HepG2 | 10 nM | 72 hours | ~50% | ~50% (at 8 hours) | [9] |
| FK866 | CLL Cells | 10 nM | 48 hours | Significantly Decreased | Significantly Decreased | [10][11][12] |
| GMX1778 | U251 | Not Specified | 24-48 hours | Correlated with NAD+ Decrease | Decreased | [8][13] |
| GMX1778 | HeLa | ~100 nM | 72 hours | IC50 for viability (ATP-based) | Not Specified | [14] |
Signaling Pathway of NAMPT Inhibition
The mechanism by which this compound and other NAMPT inhibitors induce ATP depletion is a direct consequence of NAD+ depletion. The following diagram illustrates this signaling cascade.
Caption: Signaling cascade initiated by this compound-mediated NAMPT inhibition.
Experimental Protocols
To facilitate the replication and validation of findings related to the impact of NAMPT inhibitors on ATP levels, detailed experimental protocols are provided below.
Cell Culture and Treatment
-
Cell Lines: Select appropriate cancer cell lines (e.g., Panc-1, SU86.86, HepG2, etc.).
-
Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Plate cells in 96-well opaque-walled plates suitable for luminescence assays at a predetermined optimal density. Allow cells to adhere and grow for 24 hours.
-
Treatment: Prepare stock solutions of this compound, FK866, and GMX1778 in a suitable solvent (e.g., DMSO). Dilute the compounds to the desired final concentrations in the culture medium. Replace the existing medium with the medium containing the NAMPT inhibitors or vehicle control (DMSO).
-
Incubation: Incubate the treated cells for the desired time points (e.g., 24, 48, 72 hours).
Measurement of Intracellular ATP Levels
This protocol is based on the use of a commercially available luciferin/luciferase-based assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Reagent Preparation: Reconstitute the lyophilized substrate with the provided buffer to prepare the CellTiter-Glo® Reagent, according to the manufacturer's instructions. Allow the reagent to equilibrate to room temperature before use.
-
Assay Procedure:
-
Remove the 96-well plate containing the treated cells from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of the cell culture medium in the well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents of the wells for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis: The luminescent signal is directly proportional to the amount of ATP present. Normalize the luminescence readings of the treated cells to the vehicle-treated control cells to determine the percentage of ATP reduction.
Measurement of Intracellular NAD+ Levels
This protocol is based on a commercially available NAD+/NADH cycling assay, such as the NAD/NADH-Glo™ Assay.
-
Reagent Preparation: Prepare the NAD/NADH-Glo™ Detection Reagent by mixing the provided components according to the manufacturer's protocol.
-
Assay Procedure:
-
After the desired treatment period, lyse the cells using a method compatible with the assay (e.g., addition of a lysis buffer containing detergent).
-
Transfer the cell lysates to a 96-well white-walled plate.
-
Add an equal volume of the NAD/NADH-Glo™ Detection Reagent to each well containing the cell lysate.
-
Incubate the plate at room temperature for 30-60 minutes to allow the enzymatic reactions to proceed.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis: The luminescent signal is proportional to the total amount of NAD+ and NADH. To specifically measure NAD+, an acid treatment step to decompose NADH prior to the assay is required, as detailed in the specific assay manual. Calculate the NAD+ levels relative to the vehicle-treated control.
Experimental Workflow
The following diagram outlines the general workflow for assessing the impact of NAMPT inhibitors on cellular ATP levels.
References
- 1. NAD/NADH-Glo™ Assay Protocol [worldwide.promega.com]
- 2. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 3. Intracellular ATP Levels are a Pivotal Determinant of Chemoresistance in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. youtube.com [youtube.com]
- 7. Intracellular ATP Assay of Live Cells Using PTD-Conjugated Luciferase [mdpi.com]
- 8. Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT) Activity by Small Molecule GMX1778 Regulates Reactive Oxygen Species (ROS)-mediated Cytotoxicity in a p53- and Nicotinic Acid Phosphoribosyltransferase1 (NAPRT1)-dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ch.promega.com [ch.promega.com]
- 10. static.igem.org [static.igem.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. The Small Molecule GMX1778 Is a Potent Inhibitor of NAD+ Biosynthesis: Strategy for Enhanced Therapy in Nicotinic Acid Phosphoribosyltransferase 1-Deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
STF-118804 vs. First-Generation NAMPT Inhibitors: A Comparative Guide for Researchers
In the landscape of cancer therapeutics, targeting cellular metabolism has emerged as a promising strategy. Nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway, is a critical target due to the high dependence of cancer cells on NAD+ for their survival and proliferation. This guide provides a detailed comparison of STF-118804, a next-generation NAMPT inhibitor, with first-generation inhibitors such as FK866 and GMX1778, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data.
Executive Summary
This compound distinguishes itself from first-generation NAMPT inhibitors primarily through its mechanism of action and preclinical efficacy profile. As a competitive and reversible inhibitor, this compound offers a potentially more manageable clinical profile compared to the non-competitive nature of inhibitors like FK866.[1] Preclinical studies, particularly in pancreatic ductal adenocarcinoma (PDAC), demonstrate that this compound effectively reduces cancer cell viability and growth both in vitro and in vivo, with an efficacy comparable to FK866.[1] A key advantage of its reversible nature is the potential for better management of on-target toxicities, a significant challenge with first-generation inhibitors which have been associated with dose-limiting toxicities such as thrombocytopenia and gastrointestinal issues.[2]
Mechanism of Action: A Tale of Two Binding Modes
The fundamental difference between this compound and first-generation NAMPT inhibitors lies in their interaction with the NAMPT enzyme.
-
This compound: A competitive inhibitor, this compound directly competes with the natural substrate, nicotinamide (NAM), for binding to the active site of the NAMPT enzyme. This binding is reversible, meaning the inhibitor can dissociate from the enzyme.[1]
-
First-Generation Inhibitors (e.g., FK866): These are typically non-competitive inhibitors.[1] They bind to a site on the enzyme distinct from the active site, inducing a conformational change that inactivates the enzyme. This binding is often slower to reverse, leading to prolonged inhibition.
This difference in binding mechanism has significant pharmacological implications. The reversibility of this compound may allow for more rapid clearance and a greater ability to control drug exposure, which could be advantageous in managing potential toxicities.[1]
In Vitro Efficacy: A Head-to-Head Comparison in Pancreatic Cancer
Studies in pancreatic ductal adenocarcinoma (PDAC) cell lines have demonstrated the potent anti-cancer effects of this compound, often in the nanomolar range. Its efficacy is comparable to that of FK866 in inducing metabolic collapse and reducing cell viability.
| Cell Line | This compound IC50 (nM) | FK866 IC50 (nM) | GMX1778 EC50 (nM) |
| Panc-1 | ~25 | ~0.41 - 2.5 | ~10 |
| PaTu8988t | ~6.125 | ~0.30 | ~2 |
| SU86.86 | ~50 | >1000 | Not Available |
| Panc04.03 | >50 | >1000 | Not Available |
Note: IC50/EC50 values can vary between studies due to different experimental conditions. The data presented is a synthesis from multiple sources for comparative purposes.[1]
Downstream Cellular Effects: Inducing a Metabolic Crisis
Both this compound and first-generation NAMPT inhibitors exert their anti-cancer effects by depleting the intracellular pool of NAD+, a critical coenzyme for numerous cellular processes. This NAD+ depletion triggers a cascade of events leading to a metabolic crisis within the cancer cells.
Key downstream effects include:
-
NAD+ and ATP Depletion: Inhibition of NAMPT leads to a rapid decrease in intracellular NAD+ levels, followed by a reduction in ATP, the cell's primary energy currency.[1][2]
-
Metabolic Collapse: The reduction in NAD+ and ATP impairs critical metabolic pathways, including glycolysis. This is evidenced by decreased glucose uptake and lactate excretion.[1][2]
-
Activation of AMPK and Inhibition of mTOR: The cellular energy sensor, AMP-activated protein kinase (AMPK), is activated in response to low ATP levels. This, in turn, leads to the inhibition of the mTOR pathway, a central regulator of cell growth and proliferation.[1][2]
Exogenous administration of nicotinamide mononucleotide (NMN), the product of the NAMPT reaction, can rescue cells from the effects of these inhibitors, confirming their on-target activity.[1][2]
Caption: Signaling pathway affected by NAMPT inhibition.
In Vivo Efficacy and Toxicity Profile
Preclinical studies using orthotopic mouse models of pancreatic cancer have shown that both this compound and FK866 can significantly reduce tumor size after several weeks of treatment.[1] Importantly, in these studies, this compound did not exhibit significant toxicity, with the body weight of the animals remaining constant throughout the experiment.[1] This is a crucial point of differentiation from first-generation NAMPT inhibitors.
Clinical trials with first-generation inhibitors like FK866 and GMX1778 were hampered by dose-limiting toxicities, most notably thrombocytopenia (a decrease in platelet count) and gastrointestinal issues.[2] Preclinical studies also reported retinal toxicity with these earlier compounds.[2] The improved toxicity profile of this compound in preclinical models suggests it may have a wider therapeutic window.
Experimental Protocols
NAMPT Enzymatic Assay (Fluorometric)
This assay measures the activity of the NAMPT enzyme by detecting the production of its product, NMN, which is then converted to NADH, a fluorescent molecule.
Materials:
-
Recombinant human NAMPT enzyme
-
Nicotinamide (NAM)
-
Phosphoribosyl pyrophosphate (PRPP)
-
Adenosine triphosphate (ATP)
-
NMNAT (Nicotinamide mononucleotide adenylyltransferase)
-
Alcohol dehydrogenase (ADH)
-
Ethanol
-
Assay Buffer (e.g., Tris-HCl with MgCl2)
-
96-well black microplate
-
Fluorometric plate reader (Excitation: 340 nm, Emission: 460 nm)
Procedure:
-
Prepare Reagents: Prepare working solutions of NAM, PRPP, ATP, NMNAT, ADH, and ethanol in assay buffer.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the recombinant NAMPT enzyme to each well. Add the test inhibitor (this compound or first-generation inhibitor) at various concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme). Incubate at room temperature for a specified time (e.g., 30 minutes).
-
Initiate Reaction: Start the enzymatic reaction by adding a master mix containing NAM, PRPP, ATP, NMNAT, ADH, and ethanol to each well.
-
Incubation: Incubate the plate at 30°C for a set period (e.g., 2 hours).
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 460 nm. The fluorescence intensity is proportional to the amount of NADH produced, which reflects the NAMPT activity.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the positive control and determine the IC50 value.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Pancreatic cancer cell lines (e.g., Panc-1, PaTu8988t)
-
Complete cell culture medium
-
96-well clear tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed the pancreatic cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or a first-generation NAMPT inhibitor for a specified duration (e.g., 72 hours). Include untreated control wells.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the untreated control and determine the IC50 value.
Orthotopic Pancreatic Cancer Xenograft Model
This in vivo model involves implanting human pancreatic cancer cells into the pancreas of immunocompromised mice to study tumor growth and response to treatment in a more physiologically relevant environment.
Materials:
-
Human pancreatic cancer cells expressing a reporter gene (e.g., GFP-luciferase)
-
Immunocompromised mice (e.g., nude or SCID)
-
Matrigel
-
Surgical instruments
-
Anesthesia
-
Bioluminescence imaging system
-
This compound and/or first-generation NAMPT inhibitors formulated for injection
Procedure:
-
Cell Preparation: Harvest and resuspend the luciferase-expressing pancreatic cancer cells in a mixture of media and Matrigel on ice.
-
Surgical Implantation: Anesthetize the mouse and make a small incision in the abdominal wall to expose the pancreas. Inject the cell suspension into the tail of the pancreas. Suture the incision.
-
Tumor Growth Monitoring: Allow the tumors to establish for a few weeks. Monitor tumor growth non-invasively by injecting the mice with luciferin and measuring the bioluminescent signal using an imaging system.
-
Drug Treatment: Once tumors reach a certain size, randomize the mice into treatment groups (vehicle control, this compound, first-generation inhibitor). Administer the drugs according to the desired schedule and route (e.g., intraperitoneal injection).
-
Tumor Growth and Toxicity Assessment: Continue to monitor tumor growth via bioluminescence imaging throughout the treatment period. Monitor the health and body weight of the mice as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study, euthanize the mice, and excise the tumors for further analysis (e.g., measurement of NAD+ levels, histological examination).
Caption: Workflow for assessing in vivo efficacy.
Conclusion
This compound represents a significant advancement in the development of NAMPT inhibitors. Its competitive and reversible mechanism of action, coupled with a favorable preclinical toxicity profile, suggests it may overcome some of the key limitations of first-generation inhibitors. The comparable in vitro and in vivo efficacy against pancreatic cancer models highlights its potential as a promising therapeutic agent. Further clinical investigation is warranted to fully elucidate the therapeutic window and efficacy of this compound in cancer patients. This guide provides a foundational comparison to aid researchers in the continued exploration of NAMPT inhibition as a viable anti-cancer strategy.
References
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling STF-118804
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with potent, investigational compounds like STF-118804. This document provides essential, immediate safety and logistical information for the handling and disposal of this compound, a highly specific nicotinamide phosphoribosyltransferase (NAMPT) inhibitor. Adherence to these guidelines is critical for minimizing exposure risks and maintaining a safe research environment.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. As a potent compound, this compound should be handled with care to avoid direct contact, inhalation, and ingestion.
| Operation | Required PPE |
| Weighing and Aliquoting (Solid Form) | - Chemical-resistant gloves (e.g., nitrile) - Safety glasses with side shields or chemical splash goggles - Laboratory coat - Respiratory protection (e.g., N95 respirator) if not handled in a certified chemical fume hood |
| Solution Preparation and Handling | - Chemical-resistant gloves (e.g., nitrile) - Safety glasses with side shields or chemical splash goggles - Laboratory coat |
| General Laboratory Use | - Chemical-resistant gloves (e.g., nitrile) - Safety glasses with side shields - Laboratory coat |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for safety and experimental integrity.
Receiving and Storage
Upon receipt, visually inspect the container for any damage or leaks. This compound is a crystalline solid and should be stored under the following conditions for optimal stability.
| Parameter | Recommendation |
| Storage Temperature | -20°C for long-term storage |
| Stability | Stable for at least two years when stored properly |
| Container | Keep in a tightly sealed, light-resistant container |
Preparation of Stock Solutions
This compound is soluble in various organic solvents. All solution preparation should be performed in a well-ventilated area, preferably within a chemical fume hood.
| Solvent | Solubility |
| DMSO | ≥ 19.1 mg/mL |
Protocol for Reconstitution:
-
Ensure all necessary PPE is worn.
-
Bring the vial of this compound to room temperature before opening.
-
Add the desired volume of DMSO to the vial to achieve the target concentration.
-
Cap the vial and vortex gently until the solid is completely dissolved.
-
For long-term storage of the stock solution, it is recommended to aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and accidental exposure.
-
Unused Solid Compound and Expired Stock Solutions: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. The waste should be placed in a clearly labeled, sealed container.
-
Contaminated Labware (e.g., pipette tips, tubes): Collect in a designated, labeled hazardous waste container for solids.
-
Contaminated PPE (e.g., gloves, disposable lab coats): Dispose of as hazardous waste.
Safe Handling and Disposal Workflow
The following diagram illustrates the key steps for the safe handling and disposal of this compound in a laboratory setting.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
